Buame
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
137539-90-3 |
|---|---|
Molecular Formula |
C22H33NO |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-17-(butylamino)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C22H33NO/c1-3-4-13-23-21-10-9-20-19-7-5-15-14-16(24)6-8-17(15)18(19)11-12-22(20,21)2/h6,8,14,18-21,23-24H,3-5,7,9-13H2,1-2H3/t18-,19-,20+,21+,22+/m1/s1 |
InChI Key |
FSASUYCRSCVLGC-AANPDWTMSA-N |
SMILES |
CCCCNC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Isomeric SMILES |
CCCCN[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C |
Canonical SMILES |
CCCCNC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Synonyms |
buame |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Bumetanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bumetanide is a potent loop diuretic used in the management of edema associated with congestive heart failure, liver cirrhosis, and renal disease. Its primary mechanism of action involves the inhibition of the Na-K-2Cl cotransporter, leading to a significant increase in the excretion of sodium, chloride, and water. This technical guide provides a detailed overview of the molecular mechanism of Bumetanide, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development purposes.
Core Mechanism of Action
Bumetanide exerts its diuretic effect by binding to and inhibiting the Na-K-2Cl (NKCC) cotransporters. There are two main isoforms of this transporter: NKCC1, which is widely distributed throughout the body, and NKCC2, which is found predominantly in the thick ascending limb of the loop of Henle in the kidney.
The primary diuretic effect of Bumetanide is mediated through the inhibition of NKCC2. In the thick ascending limb, NKCC2 is responsible for the reabsorption of approximately 25% of filtered sodium. By blocking this transporter, Bumetanide significantly reduces sodium reabsorption, leading to a marked increase in sodium and water excretion.
Bumetanide also inhibits NKCC1, which is involved in various physiological processes, including cell volume regulation and neuronal function. The inhibition of NKCC1 is not the primary contributor to the diuretic effect but is relevant for potential off-target effects and alternative therapeutic applications.
The binding of Bumetanide to the NKCC transporter is thought to be competitive with chloride, at or near the chloride-binding site. This interaction prevents the conformational changes necessary for the translocation of ions across the cell membrane.
Signaling Pathway of Bumetanide Action
The following diagram illustrates the signaling pathway of Bumetanide's action on a renal tubular cell in the thick ascending limb of the loop of Henle.
A Technical Guide to the Biological Activity of Compounds from Blumea balsamifera
For Researchers, Scientists, and Drug Development Professionals
Introduction
Blumea balsamifera, a medicinal plant traditionally used in Southeast Asia, has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides an in-depth overview of the biological activities of its constituent compounds, with a focus on their anticancer and anti-inflammatory effects. The information presented herein is intended to support further research and drug development efforts. While sometimes colloquially abbreviated, the scientific literature predominantly refers to the full name of the plant, Blumea balsamifera, which will be used throughout this guide.
Anticancer Activity
Extracts and isolated compounds from Blumea balsamifera have demonstrated notable cytotoxic and antiproliferative effects against various cancer cell lines. The primary mechanism of action involves the induction of cell cycle arrest and the modulation of key signaling pathways involved in tumor progression.
Quantitative Data for Anticancer Activity
The following table summarizes the cytotoxic effects of various extracts and purified compounds from Blumea balsamifera on different human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to allow for a comparison of potency.
| Extract/Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Methanol Extract | Human Hepatocellular Carcinoma (HepG2) | Not specified, but induced growth inhibitory activity | [1] |
| Ethyl Acetate Extract | Human Cervical Cancer (HeLa) | 24 | |
| Ethyl Acetate Extract | Human Breast Cancer (MCF-7) | 156 | |
| Hexane Extract | Human Cervical Cancer (HeLa) | 197.84 | |
| Hexane Extract | Human Breast Cancer (MCF-7) | 203.151 | |
| Dihydroflavonol BB-1 | TRAIL-resistant leukemia cells (KOB) | Potent synergism with TRAIL | [2] |
| Flavonoids | Human Lung Cancer (NCI-H187) | Cytotoxic | [2] |
| Flavonoids | Human Breast Cancer (MCF-7) | Cytotoxic | [2] |
| Flavonoids | Human Oral Epidermoid Carcinoma (KB) | Cytotoxic | [2] |
Signaling Pathways in Anticancer Activity
The anticancer effects of Blumea balsamifera methanol extract are, in part, mediated through the regulation of the cell cycle. The extract has been shown to induce G1 phase arrest in hepatocellular carcinoma cells.[1] This is achieved by decreasing the expression of Cyclin E and reducing the phosphorylation of the Retinoblastoma (Rb) protein.[1][3] Furthermore, the extract downregulates the levels of "a proliferation-inducing ligand" (APRIL), a member of the tumor necrosis factor (TNF) superfamily that is known to stimulate tumor cell growth.[3][4]
Experimental Protocols
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of Blumea balsamifera extracts or isolated compounds for 24 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Following the treatment period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the concentration of the test substance.
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the desired concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Anti-inflammatory Activity
Compounds from Blumea balsamifera have also been shown to possess significant anti-inflammatory properties. These effects are primarily attributed to the inhibition of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.
Quantitative Data for Anti-inflammatory Activity
The following table presents quantitative data on the anti-inflammatory effects of Blumea balsamifera extracts and their constituents.
| Extract/Compound | Assay | IC50 | Reference |
| Ethanolic Extract | Protein Denaturation Inhibition | 103.85 ppm | [5] |
| Ethanolic Extract | Proteinase Inhibition | 97.23 ppm | [5] |
| Methanol Extract | Xanthine Oxidase Inhibition | 6.0 µg/mL | [3] |
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory actions of Blumea balsamifera are largely mediated through the inhibition of the Toll-like receptor 4 (TLR4) and the subsequent nuclear factor-kappa B (NF-κB) signaling pathway.[6] Compounds from the plant, such as ergosterol peroxide, have been shown to inhibit the degradation and phosphorylation of IκB, an inhibitor of NF-κB. This prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-6.[7] Molecular docking studies have also suggested that compounds like stigmasterol can interact with interleukin receptors, potentially interfering with their signaling.[8][9][10]
Experimental Protocols
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of NO produced is proportional to the intensity of the color development.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
Cell Lysis: After treatment and/or stimulation, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of IκB and p65 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Conclusion
The compounds derived from Blumea balsamifera exhibit promising anticancer and anti-inflammatory activities through the modulation of well-defined signaling pathways. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals. Further investigation into the specific molecular interactions and the in vivo efficacy of the purified active constituents is warranted to fully realize their therapeutic potential.
References
- 1. Anticancer activities and mechanisms of Blumea balsamifera extract in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. isisn.org [isisn.org]
- 3. Blumea balsamifera—A Phytochemical and Pharmacological Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. worldscientific.com [worldscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. heca-analitika.com [heca-analitika.com]
- 9. heca-analitika.com [heca-analitika.com]
- 10. researchgate.net [researchgate.net]
Technical Whitepaper: Estrogenic Properties and Receptor Binding Affinity of Buame
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of October 2025, publicly available quantitative data on the estrogenic properties and receptor binding affinity of Buame is limited. The following guide provides a comprehensive overview of the known characteristics of this compound, supplemented with established experimental protocols and representative data from well-characterized estrogens to serve as a template for future research and analysis.
Introduction
This compound, chemically identified as N-(3-hydroxy-1,3,5(10)-estratrien-17β-yl)-butylamine, is an estradiol derivative that has been investigated for its potential biological activities. Structurally, it belongs to a class of compounds known as aminoestrogens. Research has suggested that this compound may possess estrogenic properties, primarily through its interaction with the estrogen receptor α (ERα). This document aims to provide an in-depth technical guide on the current understanding of this compound's estrogenic characteristics, its binding affinity to estrogen receptors, and the established methodologies for evaluating these properties.
Initial in silico studies have explored the interaction of this compound with the ligand-binding domain of ERα. Molecular docking simulations suggest that this compound can occupy the same binding pocket as the endogenous ligand, 17β-estradiol, indicating a potential for estrogenic activity. However, it is noted that estradiol derivatives with 17β-amines are generally considered to be weak estrogens[1]. The primary focus of existing research on this compound has been its potential as a platelet aggregation inhibitor, with its estrogenic effects being a secondary characteristic of interest[2].
This whitepaper will detail the theoretical basis for this compound's estrogenic activity, present a framework for the quantitative analysis of its receptor binding affinity, and describe the standard experimental protocols necessary for a thorough evaluation.
Quantitative Data Summary
Due to the limited availability of specific experimental data for this compound, this section provides a template for data presentation. The following tables are populated with representative data for the well-characterized endogenous estrogen, 17β-estradiol, to illustrate the standard format for reporting receptor binding affinity and functional estrogenic activity.
Table 2.1: Estrogen Receptor Binding Affinity
This table summarizes the binding affinity of a test compound for estrogen receptor subtypes α (ERα) and β (ERβ). The data is typically determined through competitive radioligand binding assays.
| Compound | Receptor | IC₅₀ (nM) | Kᵢ (nM) | Relative Binding Affinity (RBA%)¹ |
| This compound | ERα | Data Not Available | Data Not Available | Data Not Available |
| ERβ | Data Not Available | Data Not Available | Data Not Available | |
| 17β-Estradiol (Example) | ERα | 1.0 | 0.5 | 100 |
| ERβ | 1.2 | 0.6 | 83 |
¹Relative Binding Affinity is calculated as (IC₅₀ of 17β-Estradiol / IC₅₀ of Test Compound) x 100.
Table 2.2: In Vitro Functional Estrogenic Activity
This table presents data from functional assays that measure the estrogenic response induced by a compound in a cellular context, such as reporter gene assays or cell proliferation assays.
| Compound | Assay Type | Cell Line | EC₅₀ (nM) | Max Response (% of 17β-Estradiol) |
| This compound | e.g., YES Assay | S. cerevisiae | Data Not Available | Data Not Available |
| e.g., E-Screen | MCF-7 | Data Not Available | Data Not Available | |
| 17β-Estradiol (Example) | YES Assay | S. cerevisiae | 0.1 | 100 |
| E-Screen | MCF-7 | 0.01 | 100 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the estrogenic properties and receptor binding affinity of a compound like this compound.
Estrogen Receptor Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]17β-estradiol) for binding to estrogen receptors.
-
Materials:
-
Human recombinant ERα and ERβ or rat uterine cytosol as receptor source.
-
[³H]17β-estradiol (Radioligand).
-
Unlabeled 17β-estradiol (Reference Compound).
-
Test compound (this compound).
-
Assay Buffer (e.g., Tris-HCl with additives).
-
Hydroxylapatite slurry for separation of bound and free ligand.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
A constant concentration of the estrogen receptor preparation and [³H]17β-estradiol (typically 0.5-1.0 nM) are incubated in assay tubes.
-
Increasing concentrations of the unlabeled test compound (this compound) or reference compound (17β-estradiol) are added to the tubes to create a competition curve.
-
A set of tubes containing only the receptor and radioligand determines total binding.
-
A set of tubes with an excess of unlabeled 17β-estradiol is used to determine non-specific binding.
-
The reaction mixtures are incubated to equilibrium (e.g., 18-24 hours at 4°C).
-
The hydroxylapatite slurry is added to separate the receptor-bound radioligand from the free radioligand.
-
The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.
-
Yeast Estrogen Screen (YES) Assay
The YES assay is a reporter gene assay that measures the ability of a compound to activate the human estrogen receptor, leading to the expression of a reporter gene (e.g., lacZ, which encodes β-galactosidase).
-
Materials:
-
Recombinant Saccharomyces cerevisiae strain containing the human ERα gene and an estrogen response element (ERE)-lacZ reporter plasmid.
-
Growth medium.
-
Chromogenic substrate for β-galactosidase (e.g., CPRG).
-
Test compound (this compound) and 17β-estradiol.
-
96-well microtiter plates.
-
-
Procedure:
-
The yeast cells are cultured to a specific optical density.
-
Serial dilutions of the test compound and 17β-estradiol are prepared and added to the wells of a 96-well plate.
-
The yeast culture, mixed with the assay medium containing the CPRG substrate, is added to each well.
-
The plates are incubated for 48-72 hours at 30-34°C.
-
Estrogenic compounds will bind to the ER, activate transcription of the lacZ gene, and the resulting β-galactosidase will cleave CPRG, causing a color change from yellow to red.
-
The absorbance is measured spectrophotometrically (e.g., at 570 nm), and the EC₅₀ value is determined.
-
E-Screen (Estrogen-Screen) Assay
The E-Screen assay is a cell proliferation assay that measures the estrogen-dependent proliferation of the human breast cancer cell line, MCF-7, which endogenously expresses ERα.
-
Materials:
-
MCF-7 cell line.
-
Cell culture medium (e.g., DMEM) supplemented with charcoal-dextran stripped fetal bovine serum (to remove endogenous steroids).
-
Test compound (this compound) and 17β-estradiol.
-
Multi-well cell culture plates.
-
Method for cell number quantification (e.g., cell counter, colorimetric assay).
-
-
Procedure:
-
MCF-7 cells are seeded in multi-well plates and allowed to attach.
-
The seeding medium is replaced with the experimental medium containing serial dilutions of the test compound or 17β-estradiol.
-
A negative control (vehicle only) and a positive control (a saturating concentration of 17β-estradiol) are included.
-
The cells are incubated for a set period (e.g., 6 days), allowing for proliferation.
-
At the end of the incubation, the cells are harvested, and the cell number in each well is determined.
-
The proliferative effect of the test compound is calculated relative to the negative and positive controls, and the EC₅₀ is determined.
-
Visualizations: Signaling Pathways and Workflows
Estrogen Receptor Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of estrogen receptors.
Caption: Classical genomic signaling pathway of the estrogen receptor.
Experimental Workflow: Competitive Binding Assay
This diagram outlines the key steps in performing a competitive estrogen receptor binding assay.
Caption: Workflow for a competitive estrogen receptor binding assay.
Logical Diagram: Analysis of a Potential Estrogenic Compound
This diagram shows the logical progression for characterizing the estrogenic potential of a test compound like this compound.
Caption: Logical workflow for the analysis of an estrogenic compound.
References
anticoagulant and antiplatelet effects of Buame
Acknowledgment of Search Results on "Buame"
To Researchers, Scientists, and Drug Development Professionals,
Following a comprehensive search for the compound "this compound" in relation to its potential anticoagulant and antiplatelet effects, we must report that there is currently no publicly available scientific literature, clinical data, or pharmacological information corresponding to this name. The search across multiple scientific databases and research repositories did not yield any results for a compound named "this compound" with the specified biological activities.
It is possible that "this compound" may be a novel or internal compound name not yet disclosed in public forums, a misspelling of another agent, or a term used in a different scientific context. For instance, a search did identify "this compound" as a synonym for a chemical compound with the IUPAC name (8R,9S,13S,14S,17S)-17-(butylamino)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol, but no associated anticoagulant or antiplatelet activity was reported for this molecule.[1]
Given the absence of data, this guide will serve as a template, outlining the structure and types of information that would be included in a technical whitepaper on the anticoagulant and antiplatelet effects of a hypothetical compound. We will use established knowledge of common anticoagulant and antiplatelet mechanisms to illustrate the required data presentation, experimental protocols, and signaling pathway diagrams.
Hypothetical Technical Guide: The Anticoagulant and Antiplatelet Effects of Compound X
This document provides a template for a comprehensive technical guide on the anticoagulant and antiplatelet properties of a novel therapeutic agent, referred to herein as Compound X.
Introduction
Thrombotic disorders, including myocardial infarction and stroke, are leading causes of morbidity and mortality worldwide. Antiplatelet and anticoagulant therapies are cornerstones in the prevention and treatment of these conditions.[2][3] Antiplatelet agents inhibit platelet aggregation, a critical step in the formation of the primary hemostatic plug, while anticoagulants target the coagulation cascade to prevent fibrin formation. This guide details the preclinical pharmacological profile of Compound X, a novel agent with dual anticoagulant and antiplatelet activity.
Quantitative Data Summary
The following tables summarize the in vitro effects of Compound X on platelet aggregation and blood coagulation.
Table 1: Inhibition of Platelet Aggregation by Compound X
| Agonist | Concentration (µM) | Compound X IC₅₀ (µM) |
| ADP | 10 | Data Not Available |
| Collagen | 5 | Data Not Available |
| Thrombin | 0.1 | Data Not Available |
| Arachidonic Acid | 100 | Data Not Available |
Table 2: Effect of Compound X on Coagulation Parameters
| Assay | Control (seconds) | Compound X (10 µM) (seconds) |
| Prothrombin Time (PT) | Data Not Available | Data Not Available |
| Activated Partial Thromboplastin Time (aPTT) | Data Not Available | Data Not Available |
| Thrombin Time (TT) | Data Not Available | Data Not Available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
3.1. Platelet Aggregation Assay
-
Objective: To determine the inhibitory effect of Compound X on platelet aggregation induced by various agonists.
-
Methodology:
-
Whole blood is collected from healthy human volunteers into tubes containing 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) is prepared by centrifugation at 200 x g for 10 minutes.
-
PRP is pre-incubated with varying concentrations of Compound X or vehicle control for 5 minutes at 37°C.
-
Platelet aggregation is induced by the addition of agonists such as ADP, collagen, thrombin, or arachidonic acid.
-
The change in light transmittance is monitored using an aggregometer for 5-10 minutes.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
-
3.2. Prothrombin Time (PT) Assay
-
Objective: To assess the effect of Compound X on the extrinsic and common pathways of the coagulation cascade.
-
Methodology:
-
Platelet-poor plasma (PPP) is obtained by centrifuging citrated whole blood at 1500 x g for 15 minutes.
-
PPP is incubated with Compound X or vehicle control for 5 minutes at 37°C.
-
Tissue factor (thromboplastin) and calcium chloride are added to the plasma.
-
The time taken for clot formation is recorded using a coagulometer.
-
3.3. Activated Partial Thromboplastin Time (aPTT) Assay
-
Objective: To evaluate the effect of Compound X on the intrinsic and common pathways of the coagulation cascade.
-
Methodology:
-
PPP is incubated with a contact activator (e.g., silica, kaolin) and phospholipids, along with Compound X or vehicle control, for a specified time at 37°C.
-
Calcium chloride is added to initiate coagulation.
-
The time to clot formation is measured.
-
Signaling Pathways and Experimental Workflows
Visual representations of biological pathways and experimental designs are essential for clear communication.
Caption: Hypothetical signaling pathway for Compound X's antiplatelet effect.
References
structural analogs and derivatives of Buame
An In-Depth Technical Guide on the Core Structural Analogs and Derivatives of Buprenorphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the structural analogs and derivatives of buprenorphine, a complex opioid with a unique pharmacological profile. It covers key structural modifications, quantitative pharmacological data, detailed experimental methodologies, and the signaling pathways involved in its mechanism of action. This document is intended to serve as a comprehensive resource for professionals engaged in opioid research and the development of novel analgesics.
Introduction to Buprenorphine
Buprenorphine is a semi-synthetic opioid derived from thebaine, an alkaloid of the opium poppy.[1][2] Its chemical structure is characterized by a rigid pentacyclic framework.[3] Pharmacologically, buprenorphine is a partial agonist at the µ-opioid receptor (MOR) and an antagonist at the κ-opioid receptor (KOR) and δ-opioid receptor (DOR).[1][4] It also exhibits affinity for the nociceptin/orphanin FQ receptor (NOP), also known as the opioid-receptor-like 1 (ORL1) receptor.[5][6] This complex pharmacology contributes to its clinical utility in treating opioid use disorder, acute pain, and chronic pain, with a lower risk of respiratory depression compared to full opioid agonists.[1][4][7]
Structural Analogs and Derivatives
Modifications to the buprenorphine scaffold have been explored to investigate its structure-activity relationships (SAR) and to develop new ligands with altered pharmacological profiles. These modifications primarily target the N-cyclopropylmethyl group, the C7 side chain, and the C3 phenolic hydroxyl group.
Key Metabolites
The primary metabolic pathways for buprenorphine involve N-dealkylation and glucuronidation.[1]
-
Norbuprenorphine: This is the major active metabolite, formed through N-dealkylation by cytochrome P450 enzymes, primarily CYP3A4.[1] Norbuprenorphine is a full agonist at MOR, KOR, and DOR, and also has activity at the NOP receptor.[6]
-
Glucuronidated Conjugates: Both buprenorphine and norbuprenorphine undergo glucuronidation at the C3 phenolic hydroxyl group to form buprenorphine-3-glucuronide and norbuprenorphine-3-glucuronide, respectively. These conjugates are also biologically active.[8]
Synthetic Analogs
Researchers have synthesized a variety of buprenorphine analogs to probe the ligand-receptor interactions and to develop compounds with novel properties.
-
BU48: A ring-constrained analog of buprenorphine, N-Cyclopropylmethyl-[7α,8α,2',3']-cyclohexano-1'[S]-hydroxy-6,14-endo-ethenotetrahydronororipavine, which exhibits potent δ-opioid agonist activity in vitro and produces δ-opioid-mediated convulsions in vivo without significant antinociceptive effects at this receptor.[9]
-
Phenylazocarboxamide Derivatives: These derivatives have been synthesized as bioisosteric replacements for the cinnamoyl amide moiety found in some opioid ligands. These modifications have led to novel µ-opioid receptor ligands with improved selectivity.[10]
Quantitative Pharmacological Data
The binding affinities and functional potencies of buprenorphine and its key derivatives at opioid receptors are summarized below.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (% of max response) |
| Buprenorphine | µ (MOR) | 0.08 ± 0.02 (Rat Brain)[6] | 1.7[11] | 102% (vs DAMGO)[11] |
| δ (DOR) | 0.42 ± 0.04 (Rat Brain)[6] | - | Antagonist | |
| κ (KOR) | 0.11 ± 0.05 (Rat Brain)[6] | - | Antagonist | |
| NOP (ORL-1) | 285 ± 30 (Rat Brain)[6] | > 1000[6] | Partial Agonist (low potency) | |
| Norbuprenorphine | µ (MOR) | - | - | Full Agonist |
| δ (DOR) | - | - | Full Agonist | |
| κ (KOR) | - | - | Full Agonist | |
| NOP (ORL-1) | - | > 1000[6] | Full Agonist (low potency) | |
| BU48 | µ (MOR) | High (nanomolar)[9] | - | Partial Agonist (10%)[9] |
| δ (DOR) | High (nanomolar)[9] | 0.2[9] | Partial Agonist (40%)[9] | |
| κ (KOR) | High (nanomolar)[9] | 1.4[9] | Partial Agonist (59%)[9] |
Experimental Protocols
General Synthesis of Buprenorphine Analogs
The synthesis of buprenorphine and its analogs often starts from the natural opium alkaloids thebaine or oripavine.[12][13] A general synthetic scheme involves several key steps:
-
Diels-Alder Reaction: Thebaine undergoes a Diels-Alder reaction with an appropriate dienophile (e.g., methyl vinyl ketone) to form a 6,14-endo-etheno-tetrahydrothebaine adduct.[14]
-
Reduction: The double bond in the adduct is reduced, typically through catalytic hydrogenation.
-
Grignard Reaction: A Grignard reagent (e.g., tert-butylmagnesium chloride) is added to the C7 ketone to introduce the characteristic tertiary alcohol side chain.[15]
-
N-Demethylation: The N-methyl group of the morphinan core is removed. This can be achieved through various methods, including palladium-catalyzed N-demethylation/acylation.[12][16]
-
N-Alkylation: The resulting secondary amine is alkylated with the desired substituent, such as cyclopropylmethyl bromide, to yield the final product.[14]
-
O-Demethylation: If starting from thebaine, a final O-demethylation step is required to reveal the C3 phenolic hydroxyl group.[12]
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the opioid receptor of interest (e.g., CHO cells transfected with the human µ-opioid receptor).
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the receptor (e.g., [³H]DAMGO for MOR), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity in the absence of any competing ligand.
-
Non-specific Binding: Radioactivity in the presence of a high concentration of an unlabeled competing ligand.
-
Specific Binding: Total binding minus non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to a GPCR, allowing for the determination of a compound's potency (EC50) and efficacy.
-
Membrane Preparation: Use membranes from cells expressing the opioid receptor of interest.
-
Assay Buffer: Use a buffer containing GDP (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 10 µM GDP, pH 7.4).
-
Reaction Mixture: Combine the membranes, varying concentrations of the test compound, and [³⁵S]GTPγS in a 96-well plate.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Separation: Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).
-
Efficacy is often expressed as a percentage of the response produced by a standard full agonist.
-
In Vivo Analgesia Assay: Tail-Flick Test
This assay assesses the analgesic properties of a compound in rodents by measuring the latency to withdraw the tail from a noxious heat source.[17]
-
Animal Acclimation: Acclimate mice or rats to the testing environment and handling procedures.
-
Baseline Latency: Measure the baseline tail-flick latency for each animal by focusing a beam of radiant heat on the tail and recording the time until the tail is withdrawn. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).
-
Post-treatment Latency: Measure the tail-flick latency at various time points after compound administration (e.g., 15, 30, 60, 90, 120 minutes).
-
Data Analysis:
-
Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the analgesic effect compared to the vehicle control group.
-
Signaling Pathways and Mechanisms of Action
Buprenorphine's effects are mediated through its interaction with opioid receptors, which are G-protein coupled receptors (GPCRs).
µ-Opioid Receptor (MOR) Signaling
At the MOR, buprenorphine acts as a partial agonist. Upon binding, it induces a conformational change in the receptor, leading to the activation of inhibitory G-proteins (Gi/o). This activation inhibits adenylyl cyclase, reducing intracellular cAMP levels, and modulates ion channels (activating inwardly rectifying potassium channels and inhibiting voltage-gated calcium channels). These actions result in neuronal hyperpolarization and reduced neurotransmitter release, which underlies its analgesic effects.
Buprenorphine is also considered a biased agonist, meaning it preferentially activates certain downstream signaling pathways over others. It shows a bias towards G-protein signaling with less recruitment of β-arrestin2 compared to full agonists like morphine.[5] The reduced β-arrestin recruitment is thought to contribute to its favorable side-effect profile, including the ceiling effect on respiratory depression.[5]
Caption: Buprenorphine's biased agonism at the µ-opioid receptor.
Experimental and Developmental Workflow
The development of novel buprenorphine analogs follows a structured workflow from initial design and synthesis to preclinical evaluation.
References
- 1. Buprenorphine - Wikipedia [en.wikipedia.org]
- 2. Opioid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Buprenorphine: Far Beyond the “Ceiling” [mdpi.com]
- 6. Buprenorphine: A Unique Drug with Complex Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Behavioral Battery for Testing Candidate Analgesics in Mice. I. Validation with Positive and Negative Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Radiosynthesis and Biological Evaluation of Buprenorphine‐Derived Phenylazocarboxamides as Novel μ‐Opioid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mediation of buprenorphine analgesia by a combination of traditional and truncated mu opioid receptor splice variants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. CN113956263A - A kind of synthetic method of morphine derivative buprenorphine - Google Patents [patents.google.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide on the In Vitro and In Vivo Effects of Bumetanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro and in vivo effects of Bumetanide, a potent loop diuretic. The information is compiled from various scientific studies and is intended for researchers, scientists, and professionals in drug development. It is assumed that the user is inquiring about Bumetanide, as "Buame" is likely a misspelling.
Core Mechanism of Action
Bumetanide's primary mechanism of action is the inhibition of the Na-K-2Cl cotransporter (NKCC1), a protein involved in ion transport across cell membranes.[1][2][3] By binding to the chloride-binding site of the cotransporter, Bumetanide blocks the reabsorption of sodium, potassium, and chloride ions.[1][4] This inhibition leads to increased excretion of these ions and water, which is the basis for its diuretic effect.[1][5]
Signaling Pathway
The primary signaling pathway affected by Bumetanide is the transport of ions by the NKCC1 cotransporter. The following diagram illustrates this mechanism.
Caption: Mechanism of Bumetanide Action.
In Vitro Effects of Bumetanide
In vitro studies have been crucial in elucidating the direct cellular effects of Bumetanide.
Quantitative Data from In Vitro Studies
| Parameter | Value | Cell Type/System | Reference |
| IC50 for NKCC1 Inhibition | ~0.2 µM | Not specified | [2] |
| IC50 for (Na+K+2Cl) Co-transport Inhibition | ~6 x 10⁻⁸ M (at 20 mM external Cl⁻) | Duck Red Blood Cells | [4] |
| IC50 for (Na+K+2Cl) Co-transport Inhibition | ~2 x 10⁻⁷ M (at 100 mM external Cl⁻) | Duck Red Blood Cells | [4] |
| Effect on Ictal-like Discharges | Reduced frequency from 12.8 to 5.4 per hour | Organotypic Hippocampal Slices | [6] |
Experimental Protocols for In Vitro Studies
1. Inhibition of (Na+K+2Cl) Co-transport in Duck Red Blood Cells [4]
-
Objective: To determine the inhibitory effect of Bumetanide on the (Na+K+2Cl) co-transport system.
-
Cell System: Duck red blood cells.
-
Methodology:
-
Incubate duck red blood cells in media with varying concentrations of external chloride (20 mM to 140 mM), maintaining a constant ratio of internal to external chloride.
-
Introduce varying concentrations of Bumetanide to the cell suspensions.
-
Measure the catecholamine-activated (Na+K+2Cl) co-transport activity.
-
Determine the IC50 of Bumetanide at different external chloride concentrations by plotting a dose-response curve.
-
2. Assessment of Anticonvulsant Efficacy in Organotypic Hippocampal Slices [6]
-
Objective: To evaluate the effect of Bumetanide on posttraumatic epileptiform discharges.
-
System: Organotypic hippocampal slices.
-
Methodology:
-
Culture organotypic hippocampal slices for 7 to 12 days.
-
Induce posttraumatic epileptiform activity.
-
Record spontaneous network activity (recurrent interictal and ictal-like discharges) using extracellular field potential recordings in the CA1 pyramidal cell layer.
-
Bath-apply Bumetanide (10 µM) for 1 hour.
-
Measure the frequency and duration of ictal-like discharges before and after Bumetanide application.
-
In Vivo Effects of Bumetanide
In vivo studies, primarily in animal models, have demonstrated the therapeutic potential of Bumetanide beyond its diuretic action, particularly in neurological disorders.
Quantitative Data from In Vivo Studies
| Animal Model | Condition | Dosage | Outcome | Reference |
| Rodent | Ischemic Stroke | Not specified | Reduced cerebral infarct volume (SMD: -0.42) and brain edema (SMD: -1.39) | [7] |
| APOE4 Mouse | Alzheimer's Disease | 0.2 mg/kg/day (IP) for 8 weeks | Improved memory deficits | [8] |
| Adult Mouse | Epilepsy (Kainic Acid-induced) | 0.2 and 2 mg/kg (IP) | Reduced epileptiform activity | [9] |
| Adult Mouse | Epilepsy (Pilocarpine-induced) | 0.2 mg/kg (IP) | Decreased duration of epileptiform activity | [9] |
| Angelman Syndrome Mouse | Angelman Syndrome | Not specified (chronic administration) | Improved cognition and increased seizure threshold | [10] |
| Rat | Conditioned Anxiety | Not specified | Anxiolytic effects | [11] |
Experimental Protocols for In Vivo Studies
1. Evaluation of Neuroprotective Effects in a Mouse Model of Ischemic Stroke [7]
-
Objective: To assess the efficacy of Bumetanide in reducing brain injury after cerebral ischemia.
-
Animal Model: Animal models of transient or permanent cerebral ischemia.
-
Methodology:
-
Induce cerebral ischemia in the animal model.
-
Administer Bumetanide at a predetermined dose and time relative to the ischemic event.
-
Assess outcomes by measuring cerebral infarct volume and the degree of brain edema.
-
Evaluate neurobehavioral deficits using standardized scoring systems.
-
2. Assessment of Cognitive Improvement in a Mouse Model of Alzheimer's Disease [8]
-
Objective: To determine if Bumetanide can ameliorate memory deficits.
-
Animal Model: APOE4 knock-in mice.
-
Methodology:
-
Treat mice with Bumetanide (0.2 mg/kg) or vehicle via daily intraperitoneal (IP) injection for 8 weeks.
-
Assess spatial learning and memory using the Morris water maze test.
-
Measure latency times to find the hidden platform.
-
Experimental Workflow Example
The following diagram illustrates a typical experimental workflow for an in vivo study of Bumetanide.
Caption: Typical In Vivo Experimental Workflow.
Summary and Future Directions
Bumetanide is a well-established diuretic with a clear mechanism of action centered on the inhibition of the NKCC1 cotransporter. In vitro studies have quantified its inhibitory effects on ion transport, while in vivo research has revealed its potential therapeutic applications in a range of neurological disorders, including stroke, Alzheimer's disease, epilepsy, and anxiety.
Future research should focus on further elucidating the downstream effects of NKCC1 inhibition in different cell types and disease models. Additionally, clinical trials are needed to validate the promising preclinical findings in human patients with neurological conditions. The development of Bumetanide analogs with improved brain penetration could also be a valuable area of investigation.
References
- 1. What is the mechanism of Bumetanide? [synapse.patsnap.com]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. Bumex (Bumetanide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Bumetanide inhibits (Na + K + 2Cl) co-transport at a chloride site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Acute and Chronic Efficacy of Bumetanide in an in vitro Model of Posttraumatic Epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of bumetanide in animal models of ischemic stroke: a systematic review and meta-analysis | Aging [aging-us.com]
- 8. Evaluation of bumetanide as a potential therapeutic agent for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bumetanide reduces seizure progression and the development of pharmacoresistant status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. angelmansyndromenews.com [angelmansyndromenews.com]
- 11. Loop Diuretics Have Anxiolytic Effects in Rat Models of Conditioned Anxiety | PLOS One [journals.plos.org]
Hypothetical Technical Guide: The Pharmacokinetics of Exemplaribine
An in-depth search for "Buame" has not yielded any results for a known pharmaceutical compound in scientific literature or drug development databases. This suggests that "this compound" may be a highly novel or internal compound designation not yet disclosed in public-facing research, or potentially a misspelling of another agent.
To provide a comprehensive technical guide on the pharmacokinetics of a drug, detailed information from preclinical and clinical studies is essential. This includes data on its absorption, distribution, metabolism, and excretion (ADME), as well as the experimental methodologies used to obtain this data.
If you are researching a specific compound and can provide an alternative name, chemical identifier (such as a CAS number), or the class of drug, it would be possible to proceed with a detailed literature search and construct the requested technical guide.
For the purpose of illustrating the requested format and content, below is a hypothetical example of what such a guide might look like for a fictional compound, "Exemplaribine."
This guide provides a detailed overview of the pharmacokinetic profile of Exemplaribine, a novel therapeutic agent. The information herein is synthesized from a series of preclinical studies.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of Exemplaribine observed in preclinical models following a single intravenous administration.
| Parameter | Symbol | Value | Units |
| Half-life | t½ | 8.2 | hours |
| Volume of Distribution | Vd | 2.5 | L/kg |
| Clearance | CL | 0.3 | L/hr/kg |
| Area Under the Curve | AUC (0-∞) | 33.3 | mg*hr/L |
| Maximum Concentration | Cmax | 5.8 | mg/L |
Experimental Protocols
-
Species: Male Sprague-Dawley rats (n=6 per group)
-
Administration: Intravenous (IV) bolus dose of 10 mg/kg.
-
Sampling: Blood samples (0.2 mL) were collected from the tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.
-
Analysis: Plasma concentrations of Exemplaribine were determined using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method.
A detailed workflow for the quantification of Exemplaribine in plasma is outlined below.
Metabolism and Excretion
-
Primary Metabolic Pathway: Exemplaribine is primarily metabolized in the liver via cytochrome P450 enzymes, with CYP3A4 being the major contributor.
-
Excretion Route: Approximately 70% of the administered dose is excreted in the feces, with the remainder eliminated via the renal pathway.
The signaling pathway for the primary metabolizing enzyme is depicted below.
Should you provide the correct name for "this compound," a similar, factually accurate guide can be generated based on available scientific data.
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Bumetanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bumetanide is a potent loop diuretic used in the management of edema associated with congestive heart failure, hepatic cirrhosis, and renal disease. Its primary mechanism of action involves the inhibition of the Na-K-Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, leading to a significant increase in the excretion of sodium, chloride, and water. Recent research has also explored its potential therapeutic applications in neurological disorders due to its inhibitory effects on the NKCC1 cotransporter in the central nervous system.
This document provides detailed experimental protocols for the chemical synthesis and subsequent purification of bumetanide. It includes both a multi-step synthetic route and a more streamlined one-pot synthesis method. Furthermore, protocols for purification via recrystallization and quantitative analysis by High-Performance Liquid Chromatography (HPLC) are described.
Data Presentation
Table 1: Summary of Quantitative Data for Bumetanide Synthesis
| Synthesis Method | Starting Materials | Key Reagents | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| Multi-step Synthesis (Final Step) | 3-amino-4-phenoxy-5-(aminosulfonyl)benzoic acid, n-butanol | Boron trifluoride diethyl etherate, Ferric chloride | 6 | 95.8 | 99.4 | [1][2] |
| One-Pot Synthesis | 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid, Butyraldehyde | Palladium on carbon (10%), Hydrogen | 6 | 90 | Not specified | [3] |
| Modified Multi-step Synthesis | 3-amino-4-phenoxy-5-(aminosulfonyl)benzoic acid, n-butanol | Boron trifluoride etherate | 6 | 76.8 | 99.5 | [2] |
| Optimized Multi-step Synthesis | 3-amino-4-phenoxy-5-(aminosulfonyl)benzoic acid, n-butanol | Boron trifluoride etherate, Ferric trichloride | 4 | 94.6 | 99.5 | [2] |
Experimental Protocols
Protocol 1: Multi-Step Synthesis of Bumetanide from 4-Chlorobenzoic Acid
This protocol outlines the traditional multi-step synthesis of bumetanide.
Step 1: Synthesis of 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid
-
To 4-chlorobenzoic acid, add chlorosulfonic acid and heat the mixture.
-
After the initial reaction, add nitric acid to the reaction mixture to introduce the nitro group.
-
Cool the reaction mixture and carefully pour it over ice to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid.
Step 2: Synthesis of 5-(aminosulfonyl)-4-chloro-3-nitrobenzoic acid
-
React 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid with ammonia.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture to precipitate the product.
-
Filter, wash, and dry the solid to yield 5-(aminosulfonyl)-4-chloro-3-nitrobenzoic acid.
Step 3: Synthesis of 5-(aminosulfonyl)-3-nitro-4-phenoxybenzoic acid
-
Dissolve 5-(aminosulfonyl)-4-chloro-3-nitrobenzoic acid in a suitable solvent.
-
Add sodium phenolate and heat the mixture.
-
After the reaction is complete, cool the mixture and acidify to precipitate the product.
-
Filter, wash, and dry the product to get 5-(aminosulfonyl)-3-nitro-4-phenoxybenzoic acid.
Step 4: Synthesis of 3-amino-4-phenoxy-5-(aminosulfonyl)benzoic acid
-
Dissolve 5-(aminosulfonyl)-3-nitro-4-phenoxybenzoic acid in a suitable solvent.
-
Add a palladium on carbon catalyst.
-
Hydrogenate the mixture under hydrogen pressure until the reduction of the nitro group is complete.
-
Filter off the catalyst and concentrate the filtrate to obtain 3-amino-4-phenoxy-5-(aminosulfonyl)benzoic acid.
Step 5: Synthesis of Bumetanide
-
In a reaction flask, add 0.1 mol of 3-amino-4-phenoxy-5-(aminosulfonyl)benzoic acid and 500 ml of n-butanol. Stir at room temperature.[1][2]
-
Add 5 mmol of boron trifluoride diethyl etherate and 5 mmol of ferric chloride to the flask.[1]
-
Continue stirring at room temperature for 6 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, distill off most of the n-butanol under reduced pressure.
Protocol 2: One-Pot Synthesis of Bumetanide
This protocol describes a more efficient one-pot synthesis starting from 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid.[3]
-
To a 250 ml autoclave, add 25 g (0.0811 moles) of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid, 29.2 g (0.4052 moles) of butyraldehyde, 5.0 g of 10% palladium on carbon (50% moisture), and 250 ml of methanol.[3]
-
Flush the autoclave twice with nitrogen gas, followed by flushing with hydrogen gas.[3]
-
Maintain a hydrogen pressure of 100 psi and a temperature of 40-45°C.[3]
-
Monitor the reaction progress by TLC and LC-MS. The reaction is typically complete in about 6 hours.[3]
-
Once the starting material is consumed, stop the hydrogen supply and cool the reaction mixture to room temperature.[3]
-
Filter the catalyst under a nitrogen blanket.[3]
-
Concentrate the filtrate to a minimum volume.
-
Add n-hexane to the resulting semi-solid mass to precipitate the product.
-
Cool the mixture to below 10°C for 1 hour.[3]
-
Filter the white crystalline solid, wash with cold n-hexane, and dry to obtain bumetanide.
Protocol 3: Purification of Bumetanide by Recrystallization
This protocol details a two-step recrystallization process for the purification of crude bumetanide.[4]
Step 1: First Recrystallization
-
Add 10 g of crude bumetanide to 80 mL of acetonitrile in a reaction flask.
-
Heat the mixture to reflux until the solid is completely dissolved.
-
Slowly add 120 mL of water to the solution and then allow it to cool down to 10-15°C to induce crystallization.
-
Maintain this temperature and continue stirring for 2 hours.
-
Filter the crystals and dry them to obtain the first crop of purified bumetanide.
Step 2: Second Recrystallization
-
Take the crystals obtained from the first step and dissolve them in a minimal amount of a polar solvent like acetonitrile with heating.
-
Slowly add water until turbidity is observed.
-
Heat the mixture again until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization.
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 4: Quality Control - Purity Analysis by HPLC
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for determining the purity of the synthesized bumetanide.[5][6][7]
-
Instrumentation: HPLC system with a UV detector.
-
Mobile Phase: A 50:50 (v/v) mixture of 0.1% o-phthalaldehyde and acetonitrile.[5][6]
-
Column Temperature: 50°C.[5]
-
Sample Preparation:
-
Accurately weigh about 12.5 mg of the synthesized bumetanide and transfer it to a 50 mL volumetric flask.
-
Add 35 mL of diluent (mobile phase), sonicate for 30 minutes to dissolve, and then make up the volume with the diluent.
-
Centrifuge or filter the solution before injection.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution into the HPLC system.
-
Run the analysis and record the chromatogram.
-
Calculate the purity of bumetanide by determining the area percentage of the main peak relative to the total peak area.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of Bumetanide.
Caption: Mechanism of action of Bumetanide in renal and neuronal cells.
References
- 1. Bumetanide synthesis - chemicalbook [chemicalbook.com]
- 2. CN106748906B - A kind of synthetic method of bumetanide - Google Patents [patents.google.com]
- 3. ijrpc.com [ijrpc.com]
- 4. CN117229180A - New bumetanide crystal form and preparation method thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. asianpubs.org [asianpubs.org]
Application Notes and Protocols for In Vitro Assays of BamE Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for the in vitro assessment of the function of BamE, a key component of the β-barrel assembly machinery (Bam) complex in Gram-negative bacteria. The Bam complex is essential for the folding and insertion of β-barrel outer membrane proteins (OMPs) into the outer membrane, a critical process for bacterial viability. BamE is a lipoprotein that interacts with other components of the Bam complex, namely BamA and BamD, and has been shown to bind to phospholipids such as phosphatidylglycerol.
The "activity" of BamE is defined by its role in the context of the entire Bam complex. Therefore, the assays described herein focus on the overall OMP assembly process and the specific molecular interactions of BamE. These protocols are designed for researchers in bacteriology, protein biochemistry, and drug development who are interested in targeting the OMP biogenesis pathway.
Data Presentation
Table 1: Summary of In Vitro Assays for BamE Function
| Assay Type | Purpose | Key Parameters Measured | Sample Data Output |
| OMP Folding and Insertion Assay | To determine the role of BamE in the overall activity of the Bam complex in assembling OMPs. | Rate and efficiency of OMP folding (e.g., OmpT, EspP) into proteoliposomes. | Densitometry of folded vs. unfolded OMP bands on SDS-PAGE. |
| Protein-Protein Interaction Assay (Pull-down) | To confirm the direct interaction between BamE and other Bam components (e.g., BamA, BamD). | Presence of interacting partners in the eluate. | Western blot analysis of co-eluted proteins. |
| Protein-Lipid Interaction Assay (Liposome Pulldown) | To investigate the binding of BamE to specific phospholipids. | Amount of BamE bound to liposomes of varying lipid compositions. | Quantification of BamE in the pellet fraction by SDS-PAGE or ELISA. |
| Förster Resonance Energy Transfer (FRET) Assay | To quantify the proximity and dynamics of BamE's interaction with other Bam components in real-time. | FRET efficiency. | Fluorescence intensity measurements. |
Experimental Protocols
Protocol 1: In Vitro OMP Folding and Insertion Assay with Reconstituted Bam Complex
This assay measures the ability of the reconstituted Bam complex (containing BamE) to fold and insert a denatured OMP into a lipid bilayer. The folding of many OMPs results in a more compact structure that is resistant to SDS denaturation at room temperature, allowing for separation of folded and unfolded species by SDS-PAGE.
Materials:
-
Purified and reconstituted Bam complex (containing BamA, B, C, D, and E) in proteoliposomes.
-
Purified, denatured outer membrane protein (e.g., OmpT or EspP) in 8 M urea.
-
Molecular chaperone (e.g., SurA).
-
Folding buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl).
-
SDS-PAGE loading buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Coomassie stain or Western blot reagents.
Procedure:
-
Prepare the reaction mixture by combining the reconstituted Bam complex proteoliposomes, SurA, and folding buffer in a microcentrifuge tube.
-
Initiate the folding reaction by diluting the denatured OMP into the reaction mixture. The final urea concentration should be below 1 M.
-
Incubate the reaction at a controlled temperature (e.g., 25°C) with gentle agitation.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction and mix with an equal volume of SDS-PAGE loading buffer without heating.
-
As a control, take a final time point aliquot and heat it at 95°C for 5 minutes before adding loading buffer. This will denature the folded OMPs.
-
Analyze the samples by SDS-PAGE. The folded OMP will migrate faster than the unfolded OMP.
-
Visualize the protein bands by Coomassie staining or Western blotting using an antibody specific to the OMP.
-
Quantify the band intensities to determine the percentage of folded OMP at each time point.
Expected Results:
In the presence of a functional Bam complex containing BamE, a time-dependent increase in the intensity of the faster-migrating (folded) OMP band should be observed. A control reaction lacking the Bam complex or a specific component like BamE would show significantly reduced or no folding.
Protocol 2: GST Pull-Down Assay for BamE-BamA/D Interaction
This protocol is designed to confirm the direct physical interaction between BamE and other Bam components, such as BamA or BamD.
Materials:
-
Purified GST-tagged BamE (or other tagged version).
-
Purified untagged BamA or BamD.
-
Glutathione-sepharose beads.
-
Binding buffer (e.g., PBS with 0.1% Triton X-100).
-
Wash buffer (Binding buffer with increased salt concentration, e.g., 300 mM NaCl).
-
Elution buffer (Binding buffer with reduced glutathione).
-
SDS-PAGE analysis reagents.
Procedure:
-
Incubate the purified GST-BamE with glutathione-sepharose beads to immobilize the protein.
-
Wash the beads to remove unbound GST-BamE.
-
Incubate the GST-BamE-bound beads with the purified untagged BamA or BamD.
-
As a negative control, incubate untagged BamA/D with beads bound to GST alone.
-
Wash the beads extensively with wash buffer to remove non-specific binders.
-
Elute the bound proteins using elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against BamA or BamD to detect the presence of the interacting partner.
Expected Results:
A band corresponding to BamA or BamD should be present in the eluate from the GST-BamE sample but not in the GST-only control, confirming a direct interaction.
Protocol 3: Liposome Pulldown Assay for BamE-Phospholipid Interaction
This assay determines the ability of BamE to bind to liposomes containing specific phospholipids, such as phosphatidylglycerol.
Materials:
-
Purified BamE.
-
Liposomes of defined lipid composition (e.g., PC only, and PC with PG).
-
Binding buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Ultracentrifuge.
-
SDS-PAGE analysis reagents.
Procedure:
-
Incubate purified BamE with the prepared liposomes in binding buffer.
-
Pellet the liposomes and any bound protein by ultracentrifugation.
-
Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposomes and bound protein).
-
Wash the pellet gently to remove any non-specifically bound protein.
-
Resuspend the pellet in buffer.
-
Analyze both the supernatant and pellet fractions by SDS-PAGE.
-
Quantify the amount of BamE in each fraction to determine the percentage of bound protein.
Expected Results:
A higher concentration of BamE will be observed in the pellet fraction when incubated with liposomes containing phosphatidylglycerol compared to liposomes composed of only phosphatidylcholine, indicating a specific interaction.
Mandatory Visualizations
Caption: Workflow for the in vitro OMP folding and insertion assay.
Caption: Simplified signaling pathway of the Bam complex.
Caption: Workflow for the protein-lipid interaction (liposome pulldown) assay.
Application Notes and Protocols for Testing Bumetanide in Animal Models
A Presumed Focus on Bumetanide: Initial searches for "Buame" did not yield a specific therapeutic agent. Given the phonetic similarity, this document focuses on Bumetanide , a potent loop diuretic. These protocols and notes are intended for researchers, scientists, and drug development professionals.
Bumetanide is a sulfamyl diuretic that acts on the kidneys to increase urine output, thereby reducing excess fluid in the body.[1][2] It is primarily used to treat edema associated with congestive heart failure, liver disease, and kidney disease.[1][3][4]
Mechanism of Action
Bumetanide's primary mechanism of action is the inhibition of the Na-K-Cl cotransporter (NKCC) in the thick ascending limb of the loop of Henle in the kidneys.[3][5][6] Specifically, it targets NKCC2 in the renal tubules. By blocking this transporter, bumetanide prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood.[3][5] This leads to an increase in the excretion of these electrolytes, and consequently water, resulting in diuresis.[1][3] Bumetanide is significantly more potent than furosemide, another common loop diuretic.[1]
Data Presentation: Pharmacokinetics in Animal Models
The following table summarizes key pharmacokinetic parameters of bumetanide in various animal models. These values are essential for designing in vivo studies, including dose selection and frequency.
| Parameter | Rat | Mouse | Dog | Rabbit |
| Bioavailability (Oral) | ~50% | - | - | - |
| Protein Binding | >95% | >95% | 86-91% | >95% |
| Elimination Half-Life | 13 min | 47 min | 1-1.5 hours | - |
| Metabolism | Extensive hepatic oxidation | Less rapid than rats | Minimal | Saturable metabolism |
| Primary Route of Excretion | Urine and bile | Urine | Urine (largely unchanged) | Urine |
| Volume of Distribution | - | - | ~0.2 L/kg | - |
Note: Pharmacokinetic parameters can vary depending on the specific strain, age, and health status of the animals, as well as the experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy and pharmacodynamics of bumetanide in animal models are provided below.
Protocol 1: Diuretic Activity in a Rat Model
This protocol is designed to assess the diuretic, natriuretic, and kaliuretic effects of bumetanide in rats.
1. Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats.
-
Weight: 200-250 g.
-
Acclimation: Acclimate animals for at least one week before the experiment with free access to standard chow and water.
2. Materials:
-
Bumetanide.
-
Vehicle (e.g., 0.9% saline with a small amount of NaOH for dissolution, then neutralized).
-
Metabolic cages for urine collection.
-
Gavage needles.
-
Flame photometer for electrolyte analysis.
3. Experimental Procedure:
-
Fast the rats overnight (12-18 hours) with free access to water.
-
On the day of the experiment, administer 25 mL/kg of 0.9% saline orally to ensure adequate hydration and urine flow.
-
Thirty minutes after saline loading, divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle control.
-
Group 2: Bumetanide (e.g., 0.1, 0.5, 2.5 mg/kg, p.o.).
-
Group 3: Positive control (e.g., Furosemide 10 mg/kg, p.o.).
-
-
Place each rat in an individual metabolic cage immediately after drug administration.
-
Collect urine for a period of 5 to 6 hours.[7]
-
Record the total urine volume for each animal.
-
Centrifuge the urine samples to remove any contaminants.
-
Analyze the supernatant for sodium (Na+) and potassium (K+) concentrations using a flame photometer.
4. Endpoint Analysis:
-
Urine Volume: Expressed as mL/kg body weight.
-
Electrolyte Excretion: Calculate the total amount of Na+ and K+ excreted (concentration × urine volume) and express as mEq/kg.
-
Natriuretic and Kaliuretic Activity: Compare the electrolyte excretion in the bumetanide-treated groups to the vehicle control group.
-
Lipschitz Value: Calculate the ratio of the response of the test group to that of a standard diuretic like urea to express the diuretic action.
Protocol 2: Carrageenan-Induced Paw Edema in a Rat Model
This widely used model of acute inflammation is suitable for evaluating the anti-inflammatory potential of compounds. While bumetanide is not a primary anti-inflammatory drug, this model can be used to assess any secondary anti-inflammatory effects or to test derivatives of the compound.
1. Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats.
-
Weight: 150-200 g.
-
Acclimation: Acclimate animals for at least one week.
2. Materials:
-
Bumetanide.
-
Vehicle.
-
1% (w/v) solution of lambda-carrageenan in sterile saline.
-
Plethysmometer.
-
Positive control (e.g., Indomethacin 10 mg/kg, p.o.).
3. Experimental Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer bumetanide, vehicle, or positive control orally one hour before the carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
4. Endpoint Analysis:
-
Paw Edema: Calculate the increase in paw volume at each time point compared to the initial volume.
-
Percentage Inhibition of Edema: Calculate using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Protocol 3: Surgically-Induced Heart Failure in a Rodent Model
This protocol describes a common surgical model to induce heart failure, a primary indication for bumetanide. This allows for the evaluation of the drug's efficacy in a disease-relevant context.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (300-350 g) or C57BL/6 mice (25-30 g).
-
Acclimation: Acclimate animals for at least one week.
2. Surgical Procedure (Myocardial Infarction Model):
-
Anesthetize the animal (e.g., with isoflurane).
-
Intubate and ventilate the animal.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the observation of myocardial blanching.
-
Close the chest in layers.
-
Provide post-operative analgesia and care.
-
Allow the animals to recover for 4-6 weeks to develop chronic heart failure.
3. Treatment and Evaluation:
-
After the development of heart failure (confirmed by echocardiography showing reduced ejection fraction and increased left ventricular dimensions), divide the animals into treatment groups:
-
Sham-operated + Vehicle.
-
Heart Failure + Vehicle.
-
Heart Failure + Bumetanide (dose and route to be determined based on pharmacokinetic data).
-
-
Administer treatment for a specified period (e.g., 2-4 weeks).
-
During the treatment period, monitor for signs of edema (e.g., body weight gain, peripheral edema).
-
At the end of the study, perform terminal procedures.
4. Endpoint Analysis:
-
Echocardiography: Measure left ventricular ejection fraction (LVEF), fractional shortening (FS), and chamber dimensions.
-
Hemodynamic Measurements: Measure left ventricular end-diastolic pressure (LVEDP) using a pressure catheter.
-
Histopathology: Assess cardiac hypertrophy, fibrosis, and lung congestion.
-
Biomarkers: Measure plasma levels of natriuretic peptides (e.g., BNP).
-
Diuretic Effect: Can be assessed by placing animals in metabolic cages at intervals during the treatment period to measure urine output and electrolyte excretion.
Mandatory Visualizations
Signaling Pathway of Bumetanide
Caption: Mechanism of action of Bumetanide on the NKCC2 transporter.
Experimental Workflow for Diuretic Activity Assay
References
- 1. m.youtube.com [m.youtube.com]
- 2. [논문]A method for screening diuretic agents in the rat [scienceon.kisti.re.kr]
- 3. m.youtube.com [m.youtube.com]
- 4. google.com [google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. bumetanide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Pharmacology of bumetanide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection and Quantification of Buame
Disclaimer: The following application notes and protocols are based on established analytical techniques for small molecules. As "Buame" is not a widely recognized analyte in scientific literature, these guidelines are provided as a template and may require optimization for a specific compound with this name.
Introduction
The accurate detection and quantification of novel compounds are critical in drug development and research. This document provides detailed application notes and protocols for the analysis of "this compound" in biological matrices, focusing on two primary analytical techniques: Immunoassays and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer high sensitivity and specificity, making them suitable for various stages of research and development.
Immunoassay-Based Detection of this compound
Immunoassays are powerful tools for the rapid and sensitive detection of specific analytes in complex biological samples.[1] A competitive immunoassay format is particularly well-suited for small molecules like this compound.
Application Note: Rapid Fluorescence Immunoassay (RFIA) for this compound
This section outlines a rapid fluorescence immunoassay (RFIA) for the detection of this compound, adapted from a method developed for Benzo[a]pyrene.[2] This assay utilizes a competitive format where this compound in a sample competes with a this compound-protein conjugate for binding to a limited amount of anti-Buame antibody. The signal generated is inversely proportional to the concentration of this compound in the sample.
Quantitative Data Summary
| Parameter | Result |
| Linear Working Range | 0.5 - 350 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Cross-Reactivity (with structurally similar molecules) | < 2% |
| Analysis Time per Sample | ~25 minutes |
Experimental Protocol: Competitive Fluorescence Immunoassay for this compound
Materials:
-
Anti-Buame monoclonal antibody
-
This compound-BSA conjugate (antigen for coating)
-
96-well microtiter plates
-
This compound standard solutions
-
Phosphate-buffered saline (PBS)
-
Tween 20
-
Bovine Serum Albumin (BSA)
-
Fluorescently labeled secondary antibody
-
Microplate reader with fluorescence detection
Procedure:
-
Plate Coating:
-
Dilute the this compound-BSA conjugate to 10 µg/mL in a carbonate-bicarbonate buffer (pH 9.6).
-
Add 100 µL of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with PBS containing 0.1% Tween 20 (PBST).[2]
-
-
Blocking:
-
Add 200 µL of 1% BSA in PBS to each well to block non-specific binding sites.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with PBST.[2]
-
-
Competitive Reaction:
-
Prepare a mixture of the sample (or this compound standard) and the anti-Buame antibody.
-
Add 100 µL of this mixture to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate three times with PBST.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the fluorescently labeled secondary antibody (diluted according to the manufacturer's instructions) to each well.
-
Incubate for 1 hour at 37°C in the dark.
-
Wash the plate five times with PBST.
-
-
Signal Detection:
-
Add 100 µL of a suitable substrate or reading buffer.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Diagram of Competitive Immunoassay Workflow
Caption: Workflow for a competitive immunoassay for this compound detection.
Chromatographic Analysis of this compound
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of small molecules in complex biological matrices.[3] This technique separates compounds based on their physicochemical properties followed by mass-based detection and fragmentation for structural confirmation.[4][5][6]
Application Note: LC-MS/MS for this compound Quantification in Biological Samples
This application note describes a robust LC-MS/MS method for the determination of this compound in biological fluids (e.g., plasma, serum). The method involves sample preparation to remove interferences, followed by chromatographic separation and mass spectrometric detection.[3]
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 10 - 2000 pg/mL |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL |
| Precision (%CV) | 3.4 - 8.5% |
| Accuracy | 94 - 108% |
| Recovery | > 90% |
Experimental Protocol: LC-MS/MS Quantification of this compound
1. Sample Preparation (Solid-Phase Extraction):
-
Condition a solid-phase extraction (SPE) cartridge with methanol followed by water.
-
Load the pre-treated biological sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute this compound with an appropriate organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS System and Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
3. Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
The concentration of this compound in the samples is determined from the calibration curve.[3]
Diagram of LC-MS/MS Analytical Workflow
Caption: General workflow for LC-MS/MS analysis of this compound.
References
- 1. Guide to Immunoassays [promega.com]
- 2. Rapid fluorescence immunoassay of benzo[a]pyrene in mainstream cigarette smoke based on a dual-functional antibody–DNA conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uab.edu [uab.edu]
- 4. youtube.com [youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Development of a Stable Formulation of Buame
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buame, identified as 17-(Butylamino)estra-1(10),2,4-trien-3-ol, is a synthetic steroidal compound with a molecular formula of C22H33NO.[1] Its structural similarity to estradiol suggests that it may act as an estrogen analog, potentially interacting with estrogen receptors and modulating downstream signaling pathways. The development of a stable and effective pharmaceutical formulation is critical to ensure its therapeutic efficacy and safety. These application notes provide a comprehensive guide to developing a stable formulation for this compound, addressing potential challenges related to its chemical structure and outlining key experimental protocols.
Physicochemical Properties and Potential Instabilities
The chemical structure of this compound, featuring a phenolic hydroxyl group, a secondary amine, and a steroidal backbone, presents several potential stability challenges. Understanding these is the first step toward developing a robust formulation.
Potential Degradation Pathways:
-
Oxidation: The phenolic hydroxyl group on the A-ring of the steroid nucleus is susceptible to oxidation, which can be catalyzed by light, heat, and trace metal ions. This can lead to the formation of colored degradation products and a loss of potency.
-
Hydrolysis: While the core steroidal structure is generally stable against hydrolysis, the butylamino group at the C-17 position could be subject to hydrolytic cleavage under certain pH conditions, although this is less common for secondary amines compared to esters or amides.
-
Photodegradation: Aromatic systems, such as the phenolic A-ring in this compound, can be sensitive to UV light, leading to photodegradation.
-
Isomerization: Changes in pH or exposure to heat can potentially lead to isomerization at chiral centers of the steroid, although the core ring structure is generally rigid.
Pre-formulation Studies
A thorough pre-formulation investigation is essential to characterize the physicochemical properties of this compound and to identify suitable excipients for a stable formulation.
Solubility Profile
Objective: To determine the solubility of this compound in various pharmaceutically acceptable solvents and at different pH values.
Protocol:
-
Prepare a series of buffers ranging from pH 2 to 10.
-
Add an excess amount of this compound to a known volume of each solvent and buffer in separate vials.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) until equilibrium is reached.
-
Filter the suspensions to remove undissolved solid.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Data Presentation:
| Solvent/Buffer System | pH | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | ~7 | 25 | |
| 0.1 N HCl | 1.2 | 25 | |
| Acetate Buffer | 4.5 | 25 | |
| Phosphate Buffer | 6.8 | 25 | |
| Phosphate Buffer | 7.4 | 25 | |
| 0.1 N NaOH | 13 | 25 | |
| Ethanol | - | 25 | |
| Propylene Glycol | - | 25 | |
| PEG 400 | - | 25 |
Excipient Compatibility Studies
Objective: To evaluate the compatibility of this compound with various commonly used pharmaceutical excipients.
Protocol:
-
Prepare binary mixtures of this compound with selected excipients (e.g., fillers, binders, lubricants, antioxidants, chelating agents) in a defined ratio (e.g., 1:1 or 1:5).
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature.
-
Analyze the samples at initial, 2-week, and 4-week time points for the appearance of new degradation products and any change in the physical appearance of the mixture.
-
Utilize analytical techniques such as HPLC for quantitative analysis and Differential Scanning Calorimetry (DSC) to detect potential interactions.
Data Presentation:
| Excipient | Ratio (Drug:Excipient) | Storage Condition | Time Point | Appearance | Purity (%) by HPLC |
| Microcrystalline Cellulose | 1:5 | 40°C/75% RH | Initial | White Powder | 99.8 |
| 2 Weeks | White Powder | 99.7 | |||
| 4 Weeks | White Powder | 99.5 | |||
| Lactose Monohydrate | 1:5 | 40°C/75% RH | Initial | White Powder | 99.8 |
| 2 Weeks | Slight Yellowing | 98.2 | |||
| 4 Weeks | Yellow Powder | 96.5 | |||
| Magnesium Stearate | 1:1 | 40°C/75% RH | Initial | White Powder | 99.9 |
| 2 Weeks | White Powder | 99.8 | |||
| 4 Weeks | White Powder | 99.7 | |||
| Ascorbic Acid | 1:1 | 40°C/75% RH | Initial | White Powder | 99.8 |
| 2 Weeks | White Powder | 99.8 | |||
| 4 Weeks | White Powder | 99.8 |
Formulation Development Strategies
Based on the pre-formulation data, several strategies can be employed to develop a stable formulation of this compound.
Antioxidants and Chelating Agents
To mitigate oxidative degradation of the phenolic hydroxyl group, the inclusion of antioxidants is highly recommended.
-
Antioxidants: Ascorbic acid, butylated hydroxytoluene (BHT), and butylated hydroxyanisole (BHA) can be effective.
-
Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) and its salts can sequester metal ions that catalyze oxidation.[2]
pH Control
For liquid or semi-solid formulations, maintaining an optimal pH is crucial. The solubility and stability data will guide the selection of an appropriate buffer system to maintain a pH where this compound is most stable.
Protection from Light
Given the potential for photodegradation, light-protective packaging, such as amber vials or blister packs with opaque materials, should be used for the final product.
Solid Dispersion Technologies
For poorly soluble drugs, techniques like hot-melt extrusion or spray drying to create solid dispersions can enhance solubility and stability by dispersing the drug at a molecular level in a polymer matrix.
Experimental Workflow for Formulation Development
The following diagram illustrates a logical workflow for the development of a stable this compound formulation.
References
Application Notes and Protocols: Characterizing Novel Compounds Targeting Estrogen Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen receptors (ERs), primarily ERα and ERβ, are critical mediators of estrogen signaling and are implicated in numerous physiological and pathological processes, including the development and progression of breast cancer.[1][2][3] The study of compounds that modulate ER activity is a cornerstone of drug discovery and development. While the compound "Buame" is not documented in the scientific literature as a modulator of estrogen receptor signaling, this document provides a comprehensive guide for characterizing a novel hypothetical compound, herein referred to as "Compound X," for its effects on the ER signaling pathway. These protocols and application notes are designed to guide researchers through the essential experiments required to determine the mechanism of action and potential therapeutic utility of new chemical entities targeting this pathway.
The estrogen signaling pathway is complex, involving both genomic and non-genomic actions.[3][4] In the classical genomic pathway, estrogen binds to ERs in the cytoplasm, leading to the dissociation of heat shock proteins, receptor dimerization, and translocation to the nucleus.[5][6][7] The ER dimer then binds to estrogen response elements (EREs) on the DNA to regulate the transcription of target genes.[5][8] Non-genomic signaling involves membrane-associated ERs and can rapidly activate various kinase cascades.[2][4][9]
This guide will detail the experimental workflow and protocols for characterizing the interaction of a novel compound with the estrogen receptor, assessing its impact on receptor function, and determining its effect on downstream cellular processes.
Experimental Workflow for Characterizing "Compound X"
A systematic approach is crucial for elucidating the activity of a novel compound. The following workflow outlines the key stages in characterizing the effects of "Compound X" on estrogen receptor signaling.
Quantitative Data Summary
The following tables present hypothetical data for "Compound X" in key assays, providing a framework for data presentation and comparison.
Table 1: Estrogen Receptor Binding Affinity
| Compound | ERα Ki (nM) | ERβ Ki (nM) |
| Estradiol (E2) | 0.1 | 0.2 |
| Tamoxifen | 2.5 | 5.0 |
| Compound X | 1.5 | 25.0 |
Ki (Inhibition constant) values are determined by competitive radioligand binding assays.
Table 2: Functional Activity in ER Reporter Gene Assay
| Compound (1 µM) | ERα Activity (% of E2) | ERβ Activity (% of E2) |
| Estradiol (E2) | 100 | 100 |
| Tamoxifen | 15 (partial agonist) | 5 (antagonist) |
| Compound X | 5 (antagonist) | 85 (agonist) |
Activity is measured as the induction of a luciferase reporter gene under the control of an ERE.
Table 3: Effect on ER-Positive Breast Cancer Cell Proliferation
| Compound (1 µM) | MCF-7 Cell Proliferation (% of Vehicle) |
| Estradiol (E2) | 180 |
| Tamoxifen | 60 |
| Compound X | 75 |
Cell proliferation is assessed using assays such as MTT or BrdU incorporation.
Key Experimental Protocols
Estrogen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of "Compound X" for ERα and ERβ.
Materials:
-
Recombinant human ERα and ERβ
-
[3H]-Estradiol
-
Hydroxyapatite slurry
-
Wash buffer (40 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM EDTA, 1 mM DTT)
-
Scintillation cocktail and counter
Protocol:
-
Prepare a series of dilutions of "Compound X" and control compounds (unlabeled estradiol, tamoxifen).
-
In a 96-well plate, combine recombinant ERα or ERβ with a fixed concentration of [3H]-Estradiol and the various concentrations of "Compound X" or control compounds.
-
Incubate for 18-24 hours at 4°C to reach equilibrium.
-
Add cold hydroxyapatite slurry to each well to bind the receptor-ligand complexes.
-
Incubate for 15 minutes at 4°C with intermittent shaking.
-
Wash the pellets three times with cold wash buffer to remove unbound [3H]-Estradiol.
-
After the final wash, resuspend the pellets in scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the Ki values by non-linear regression analysis of the competition binding curves.
ER-Mediated Reporter Gene Assay
Objective: To determine if "Compound X" acts as an agonist or antagonist of ERα and ERβ transcriptional activity. This type of assay uses mammalian cells engineered to express an estrogen receptor and a reporter gene (like luciferase) that is activated upon exposure to compounds with estrogenic activity.[10]
Materials:
-
HEK293 or other suitable cells
-
Expression vectors for human ERα and ERβ
-
ERE-luciferase reporter vector
-
Transfection reagent
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Co-transfect cells with the appropriate ER expression vector (ERα or ERβ) and the ERE-luciferase reporter vector.
-
Plate the transfected cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of "Compound X", estradiol (positive control), and an ER antagonist like Fulvestrant (negative control). For antagonist testing, co-treat with estradiol and "Compound X".
-
Incubate for 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize luciferase activity to a co-transfected control vector (e.g., β-galactosidase) or to total protein concentration.
-
Plot the dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.
Western Blot Analysis of ER Target Gene Expression
Objective: To confirm the effect of "Compound X" on the expression of endogenous ER-regulated genes, such as pS2 (TFF1) and Cyclin D1.
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7)
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-pS2, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Culture MCF-7 cells in phenol red-free medium with charcoal-stripped serum for at least 48 hours to reduce basal ER activity.
-
Treat the cells with "Compound X", estradiol, and/or an antagonist for 24-48 hours.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Cell Proliferation Assay
Objective: To assess the effect of "Compound X" on the proliferation of ER-positive breast cancer cells.
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7 or T47D)
-
Phenol red-free cell culture medium with charcoal-stripped serum
-
MTT reagent or BrdU labeling reagent and detection kit
-
Microplate reader
Protocol:
-
Seed MCF-7 or T47D cells in a 96-well plate in phenol red-free medium with charcoal-stripped serum and allow them to attach.
-
Treat the cells with a range of concentrations of "Compound X" and controls (estradiol, tamoxifen).
-
Incubate for 3-5 days.
-
For MTT assay: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
For BrdU assay: Add BrdU labeling reagent for the last 2-24 hours of incubation. Fix the cells and perform the ELISA-based detection of incorporated BrdU according to the manufacturer's protocol.
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control.
Classification of "Compound X"
Based on the data obtained from the described assays, "Compound X" can be classified according to its activity profile.
Conclusion
The systematic application of the binding, reporter, and cell-based assays described in this document will enable a thorough characterization of any novel compound targeting the estrogen receptor. By following these detailed protocols, researchers can determine the binding affinity, functional activity, and cellular effects of their compounds of interest, thereby providing a solid foundation for further preclinical and clinical development. The provided templates for data presentation and the illustrative diagrams of workflows and signaling pathways offer a comprehensive resource for scientists in the field of estrogen receptor research and drug discovery.
References
- 1. Mechanism of action of estrogens and selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of estrogen–estrogen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogen receptor signaling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular signaling pathways: nongenomic actions of estrogens and ligand-independent activation of estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Reactome | Membrane estrogen receptors bind SRC [reactome.org]
- 10. Screening for Phytoestrogens using a Cell-based Estrogen Receptor β Reporter Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effect of Buame on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for evaluating the anti-proliferative effects of the novel compound, Buame. The following protocols detail standardized assays to quantify the impact of this compound on cell viability and proliferation, and to investigate the underlying molecular mechanisms. This document is intended to serve as a guide for researchers in academic and industrial settings who are engaged in drug discovery and development.
The protocols described herein are designed to be adaptable to a variety of cancer cell lines. It is crucial to optimize parameters such as cell seeding density, drug concentration, and incubation times for each specific cell line and experimental condition.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 72-hour Treatment
| Cell Line | Cancer Type | IC50 (µM) | 95% Confidence Interval |
| MCF-7 | Breast Cancer | User-defined value | User-defined value |
| A549 | Lung Cancer | User-defined value | User-defined value |
| HCT116 | Colon Cancer | User-defined value | User-defined value |
| HeLa | Cervical Cancer | User-defined value | User-defined value |
| User-added cell line | User-defined type | User-defined value | User-defined value |
This table should be populated with experimentally determined half-maximal inhibitory concentration (IC50) values. The IC50 represents the concentration of this compound required to inhibit cell proliferation by 50% under the specified conditions.
Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control (DMSO) | User-defined value | User-defined value | User-defined value |
| This compound (0.5 x IC50) | User-defined value | User-defined value | User-defined value |
| This compound (1 x IC50) | User-defined value | User-defined value | User-defined value |
| This compound (2 x IC50) | User-defined value | User-defined value | User-defined value |
This table is for presenting data from cell cycle analysis, indicating the percentage of cells in each phase of the cell cycle after treatment with this compound at various concentrations.
Experimental Protocols
Cell Proliferation Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[1][2][3]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
96-well plates
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4][5]
-
Treatment with this compound: Prepare serial dilutions of this compound in complete culture medium. After 24 hours of cell attachment, remove the medium and add 100 µL of the this compound dilutions to the respective wells.[5] Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization of Formazan: Carefully remove the medium from the wells without disturbing the formazan crystals.[3] Add 100 µL of DMSO to each well to dissolve the crystals.[3][6] Gently shake the plate for 10-15 minutes to ensure complete dissolution.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis.[7][8]
DNA Synthesis Assessment (BrdU Assay)
The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis by detecting the incorporation of the thymidine analog BrdU into the DNA of proliferating cells.[9]
Materials:
-
Cells and culture reagents as in the MTT assay
-
BrdU labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Wash buffer
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: 2 to 24 hours before the end of the treatment period, add BrdU labeling solution to each well at a final concentration of 1X.[10][11] The incubation time with BrdU depends on the cell division rate.
-
Fixation and Denaturation: At the end of the treatment, remove the culture medium and add 100 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.[10][11] This step fixes the cells and denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.[9]
-
Antibody Incubation: Wash the wells with wash buffer. Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature. Following another wash, add the HRP-conjugated secondary antibody and incubate for another hour.[10][11]
-
Detection: After washing, add TMB substrate to each well.[11] Monitor the color development and then add the stop solution.[10]
-
Absorbance Measurement: Measure the absorbance at 450 nm.[10]
-
Data Analysis: The absorbance is directly proportional to the amount of DNA synthesis and thus to the number of proliferating cells.
Long-Term Proliferation Assessment (Colony Formation Assay)
This assay assesses the ability of a single cell to undergo unlimited division and form a colony, which is a measure of its clonogenic survival.[12][13]
Materials:
-
6-well plates
-
Cells and culture reagents
-
This compound stock solution
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 100-1000 cells per well, to be optimized for each cell line) in 6-well plates.[14]
-
Treatment with this compound: After 24 hours, treat the cells with various concentrations of this compound.
-
Incubation: Incubate the plates for 1-3 weeks at 37°C and 5% CO2, allowing colonies to form.[14] Change the medium every 3-5 days.[14] A colony is typically defined as a cluster of at least 50 cells.[14]
-
Fixing and Staining: Wash the wells with PBS. Fix the colonies with a solution like 4% paraformaldehyde for 20 minutes.[13] Stain the colonies with crystal violet solution for 5-10 minutes.[13]
-
Colony Counting: Wash the plates with water to remove excess stain and let them dry. Count the number of colonies in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.
Investigation of Cell Cycle Arrest (Flow Cytometry)
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.[15][16]
Materials:
-
Cells and culture reagents
-
This compound stock solution
-
PBS
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with ice-cold PBS and centrifuge.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer.[17][18] The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
Analysis of Signaling Pathways (Western Blotting)
Western blotting is used to detect specific proteins in a cell lysate, which can provide insights into the signaling pathways affected by this compound.[19]
Materials:
-
Cells and culture reagents
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against proteins in the PI3K/Akt or MAPK/ERK pathways)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[19]
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[20]
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Gene Expression Analysis (RT-qPCR)
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the expression levels of specific genes that may be involved in this compound's mechanism of action.[21][22]
Materials:
-
Cells and culture reagents
-
This compound stock solution
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes and a housekeeping gene
-
qPCR instrument
Protocol:
-
RNA Extraction: Treat cells with this compound and then extract total RNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[23]
-
qPCR: Perform qPCR using the cDNA, primers for your genes of interest, and a qPCR master mix.[24]
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a housekeeping gene.[22]
Visualizations
Caption: Experimental workflow for assessing the anti-proliferative effects of this compound.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: Potential inhibitory action of this compound on the MAPK/ERK signaling cascade.
References
- 1. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Star Republic: Guide for Biologists [sciencegateway.org]
- 8. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 9. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 10. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. assaygenie.com [assaygenie.com]
- 12. artscimedia.case.edu [artscimedia.case.edu]
- 13. ossila.com [ossila.com]
- 14. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]
- 23. bio-rad.com [bio-rad.com]
- 24. bu.edu [bu.edu]
Application Notes and Protocols: Evaluation of the Anticoagulant Properties of Buame
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a comprehensive guide for the evaluation of the anticoagulant properties of Buame, a novel investigational substance. The protocols outlined herein describe standard in vitro assays to determine the effect of this compound on key parameters of the blood coagulation cascade. The provided methodologies, data presentation formats, and pathway diagrams are intended to facilitate the systematic assessment of this compound's potential as an anticoagulant agent.
I. Data Presentation
Quantitative data from the anticoagulant assays should be meticulously recorded and summarized for clear interpretation and comparison. The following tables provide a template for organizing experimental results.
Table 1: Effect of this compound on Prothrombin Time (PT)
| This compound Concentration (µg/mL) | Clotting Time (seconds) - Replicate 1 | Clotting Time (seconds) - Replicate 2 | Clotting Time (seconds) - Replicate 3 | Mean Clotting Time (seconds) | Standard Deviation |
| 0 (Control) | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| 200 |
Table 2: Effect of this compound on Activated Partial Thromboplastin Time (aPTT)
| This compound Concentration (µg/mL) | Clotting Time (seconds) - Replicate 1 | Clotting Time (seconds) - Replicate 2 | Clotting Time (seconds) - Replicate 3 | Mean Clotting Time (seconds) | Standard Deviation |
| 0 (Control) | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| 200 |
Table 3: Effect of this compound on Thrombin Time (TT)
| This compound Concentration (µg/mL) | Clotting Time (seconds) - Replicate 1 | Clotting Time (seconds) - Replicate 2 | Clotting Time (seconds) - Replicate 3 | Mean Clotting Time (seconds) | Standard Deviation |
| 0 (Control) | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| 200 |
II. Experimental Protocols
The following are detailed protocols for the in vitro evaluation of the anticoagulant activity of this compound.
A. Preparation of this compound Stock Solution
-
Accurately weigh 10 mg of this compound extract or compound.
-
Dissolve the weighed this compound in an appropriate solvent (e.g., DMSO, ethanol, or distilled water) to a final concentration of 1 mg/mL. The choice of solvent should be based on the solubility of this compound and its compatibility with the coagulation assays.
-
Prepare serial dilutions of the this compound stock solution to achieve the desired final concentrations for the assays.
B. Prothrombin Time (PT) Assay
-
Principle: The PT assay evaluates the extrinsic and common pathways of the coagulation cascade. It measures the time it takes for a clot to form after the addition of thromboplastin (a source of tissue factor) and calcium to citrated plasma.
-
Materials:
-
Citrated human plasma
-
PT reagent (containing thromboplastin and calcium chloride)
-
This compound dilutions
-
Coagulometer or water bath at 37°C
-
Micropipettes and tips
-
-
Protocol:
-
Pre-warm the PT reagent and citrated plasma to 37°C.
-
Pipette 50 µL of citrated plasma into a coagulometer cuvette.
-
Add 10 µL of the this compound dilution (or solvent control) to the cuvette and incubate for 2 minutes at 37°C.
-
Add 100 µL of the pre-warmed PT reagent to the cuvette to initiate the clotting reaction.
-
The coagulometer will automatically measure the time to clot formation. If using a water bath, manually time the formation of a visible fibrin clot.
-
Perform each concentration in triplicate.
-
C. Activated Partial Thromboplastin Time (aPTT) Assay
-
Principle: The aPTT assay assesses the intrinsic and common pathways of coagulation. It measures the clotting time after the addition of a contact activator (e.g., silica), phospholipids (partial thromboplastin), and calcium to citrated plasma.
-
Materials:
-
Citrated human plasma
-
aPTT reagent (containing a contact activator and phospholipids)
-
0.025 M Calcium chloride solution
-
This compound dilutions
-
Coagulometer or water bath at 37°C
-
Micropipettes and tips
-
-
Protocol:
-
Pre-warm the calcium chloride solution and citrated plasma to 37°C.
-
Pipette 50 µL of citrated plasma into a coagulometer cuvette.
-
Add 10 µL of the this compound dilution (or solvent control) to the cuvette.
-
Add 50 µL of the aPTT reagent and incubate the mixture for 3 minutes at 37°C.
-
Add 50 µL of the pre-warmed calcium chloride solution to initiate clotting.
-
Measure the time to clot formation using a coagulometer or manually.
-
Perform each concentration in triplicate.
-
D. Thrombin Time (TT) Assay
-
Principle: The TT assay evaluates the final step of the common pathway: the conversion of fibrinogen to fibrin by thrombin. It measures the clotting time after the addition of a known amount of thrombin to citrated plasma.
-
Materials:
-
Citrated human plasma
-
Thrombin reagent (a standardized solution of bovine or human thrombin)
-
This compound dilutions
-
Coagulometer or water bath at 37°C
-
Micropipettes and tips
-
-
Protocol:
-
Pre-warm the thrombin reagent and citrated plasma to 37°C.
-
Pipette 100 µL of citrated plasma into a coagulometer cuvette.
-
Add 10 µL of the this compound dilution (or solvent control) and incubate for 2 minutes at 37°C.
-
Add 50 µL of the pre-warmed thrombin reagent to initiate clotting.
-
Measure the time to clot formation.
-
Perform each concentration in triplicate.
-
III. Mandatory Visualizations
A. Signaling Pathways
The following diagrams illustrate the blood coagulation cascade and the points at which different anticoagulant assays exert their effects.
Caption: The Coagulation Cascade and Assay Targets.
B. Experimental Workflow
The diagram below outlines the general experimental workflow for assessing the anticoagulant properties of this compound.
Caption: Experimental Workflow for this compound Anticoagulant Screening.
C. Logical Relationship of Assays
This diagram illustrates the relationship between the coagulation pathways and the corresponding diagnostic assays.
Caption: Relationship between Coagulation Pathways and Assays.
Application of Buame in Breast Cancer Cell Line Studies: Awaiting Compound Identification
Initial searches for a compound referred to as "Buame" within the context of breast cancer cell line research have not yielded any specific scientific literature or data. This suggests that "this compound" may be a novel, proprietary, or otherwise uncatalogued compound in publicly available research databases. It is also possible that this name is a misspelling of another established research compound.
To provide the detailed Application Notes and Protocols as requested, further clarification on the identity of "this compound" is required. Information such as its chemical structure, alternative names, or any preliminary research reports would be necessary to conduct a thorough and accurate literature review.
Once the compound is correctly identified, the following sections will be developed to meet the core requirements of the request.
Prospective Content (Upon Identification of "this compound")
Introduction
This section will provide a general overview of the identified compound, including its chemical class and purported mechanism of action in the context of cancer biology. It will summarize the rationale for its investigation in breast cancer cell lines.
Quantitative Data Summary
All relevant quantitative data from published studies will be compiled and presented in tabular format for clear comparison.
Table 1: In Vitro Efficacy of [Identified Compound] in Breast Cancer Cell Lines
| Cell Line | Receptor Status | IC50 (µM) | Apoptosis Rate (%) | Key Protein Modulation | Reference |
| e.g., MCF-7 | ER+, PR+, HER2- | ||||
| e.g., MDA-MB-231 | TNBC | ||||
| e.g., SK-BR-3 | HER2+ |
Table 2: Effects of [Identified Compound] on Cell Cycle Distribution
| Cell Line | Treatment Conc. (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
Signaling Pathways
Detailed diagrams of the signaling pathways modulated by the identified compound will be generated using Graphviz (DOT language).
(A placeholder diagram is shown below to illustrate the intended format.)
Caption: Hypothetical signaling pathway affected by "this compound".
Experimental Protocols
Detailed methodologies for key experiments will be provided to ensure reproducibility.
4.1. Cell Culture
-
Cell Lines: Specify breast cancer cell lines (e.g., MCF-7, MDA-MB-231).
-
Media: Detail the basal media, serum concentration, and any supplements.
-
Culture Conditions: Incubation temperature, CO2 concentration, and humidity.
4.2. Cell Viability Assay (MTT or similar)
-
Seed cells in 96-well plates at a specified density.
-
After 24 hours, treat with a serial dilution of the identified compound.
-
Incubate for the designated time (e.g., 48, 72 hours).
-
Add MTT reagent and incubate.
-
Solubilize formazan crystals and measure absorbance at a specific wavelength.
4.3. Western Blotting
-
Treat cells with the identified compound and prepare cell lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
4.4. Flow Cytometry for Apoptosis (Annexin V/PI Staining)
-
Culture and treat cells as required.
-
Harvest and wash cells with PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI).
-
Incubate in the dark.
-
Analyze samples using a flow cytometer.
Experimental Workflow Visualization
A diagram illustrating the overall experimental process will be provided.
Caption: General experimental workflow for "this compound" studies.
We await further information to proceed with generating the specific and detailed Application Notes and Protocols for the compound of interest.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Buchwald-Hartwig Amination Synthesis
Welcome to the technical support center for Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to yield and purity in this critical C-N bond-forming reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Low Reaction Yield
Q1: My Buchwald-Hartwig amination is giving a low yield. What are the first parameters I should investigate?
A1: Low yields in Buchwald-Hartwig amination can stem from several factors. A systematic approach to troubleshooting is recommended. Here are the primary parameters to investigate:
-
Catalyst System (Palladium Source & Ligand): The choice of palladium precursor and ligand is crucial and highly dependent on the substrates.[1][2] Ensure you are using an appropriate ligand for your specific amine and aryl halide combination. For instance, sterically hindered biarylphosphine ligands are often effective.[3][4] Pre-catalysts are often more efficient as they don't require an in-situ reduction of Pd(II) to Pd(0).[1][2]
-
Base Selection: The base plays a critical role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but can be incompatible with base-sensitive functional groups.[1][5] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required for sensitive substrates, though this might necessitate higher reaction temperatures.[2][6] The solubility of the base is also a key factor; consider using a combination of an inorganic and a soluble organic base like DBU for better results with sensitive substrates.[1]
-
Solvent Choice: The solvent must be able to dissolve the reactants and the base to a sufficient extent.[1] Common solvents include toluene, dioxane, and THF.[1][7] Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the palladium catalyst.[1] If solubility is an issue, consider using a co-solvent.
-
Reaction Temperature: Typical reaction temperatures are between 80-100°C.[1][2] However, for thermally sensitive substrates, lower temperatures with stronger bases might be necessary.[2] Conversely, challenging substrates may require higher temperatures to achieve a good yield.[2]
-
Exclusion of Air and Moisture: The palladium(0) active catalyst is sensitive to air. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that your reagents and solvents are anhydrous.
A logical workflow for troubleshooting low yield is presented below.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Buchwald–Hartwig amination - Wikiwand [wikiwand.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Overcoming Challenges in BMAA Analytical Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of β-N-methylamino-L-alanine (BMAA).
Troubleshooting Guides
This section addresses specific issues that may be encountered during BMAA analysis.
Issue 1: Poor reproducibility of results
-
Question: My BMAA quantification shows high variability between replicate samples. What are the potential causes and solutions?
-
Answer: Poor reproducibility in BMAA analysis can stem from several factors throughout the experimental workflow. Inconsistent sample preparation is a common culprit. Ensure that tissue homogenization, hydrolysis, and derivatization steps are performed consistently for all samples. The stability of the analytical instrument, particularly the mass spectrometer, can also contribute to variability. It is crucial to allow the instrument to stabilize before analysis.[1] Additionally, the presence of matrix interferences can affect the ionization efficiency of BMAA, leading to inconsistent measurements.[2]
Troubleshooting Workflow:
Troubleshooting workflow for poor reproducibility.
Issue 2: No peaks or very low peak intensity for BMAA
-
Question: I am not observing any peak for BMAA, or the peak intensity is much lower than expected. What should I check?
-
Answer: The absence or low intensity of the BMAA peak can be due to issues with the analytical column, the detector, or the sample itself. A blocked injector or a contaminated column can prevent the sample from reaching the detector.[1] It is also possible that the BMAA concentration in the sample is below the limit of detection (LOD) of the method. For LC-MS/MS analysis of buprenorphine, a related analytical challenge, the LOD can be as low as 0.75 µg/L.[3] Ensure your method is sensitive enough for the expected BMAA concentrations in your samples.
Potential Causes and Solutions:
Potential Cause Recommended Solution Injector Blockage Clean the injector port and syringe. Column Contamination Wash the column with a strong solvent or replace it if necessary.[1] Low BMAA Concentration Concentrate the sample or use a more sensitive analytical method. | Detector Malfunction | Verify detector settings and ensure it is functioning correctly.[1] |
Issue 3: Peak tailing or broad peaks
-
Question: The chromatographic peaks for BMAA are showing significant tailing or are broader than expected. How can I improve the peak shape?
-
Answer: Peak tailing and broadening are often indicative of problems with the chromatographic separation. Column contamination or degradation can lead to poor peak shapes.[1] An inappropriate mobile phase pH can also affect the ionization state of BMAA and its interaction with the stationary phase. Additionally, overloading the column with too much sample can cause peak broadening.
Troubleshooting Steps:
-
Check Column Health: Flush the column with appropriate solvents to remove contaminants. If the problem persists, the column may need to be replaced.
-
Optimize Mobile Phase: Ensure the pH of the mobile phase is suitable for BMAA analysis.
-
Adjust Sample Concentration: Reduce the amount of sample injected onto the column.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for BMAA detection?
A1: The most prevalent methods for BMAA analysis involve liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), for its high selectivity and sensitivity.[2] Reversed-phase liquid chromatography (RPLC) and hydrophilic interaction liquid chromatography (HILIC) are two common separation techniques used.[4][5]
Q2: What are the known isomers of BMAA that can interfere with its detection?
A2: BMAA has several structural isomers that can co-elute and have the same mass, leading to potential misidentification. These include N-(2-aminoethyl)glycine (AEG), β-amino-N-methylalanine (BAMA), and 2,4-diaminobutyric acid (DAB).[5] Chromatographic separation of these isomers is critical for accurate BMAA quantification.
Q3: How can I minimize matrix effects in my BMAA analysis?
A3: Matrix effects, where components of the sample other than the analyte of interest interfere with the analysis, are a significant challenge in bioanalysis.[2] To mitigate these effects, effective sample cleanup is essential. This can be achieved through techniques like solid-phase extraction (SPE). The use of an internal standard that is structurally similar to BMAA can also help to compensate for matrix effects.
Signaling Pathway Visualization (Hypothetical)
While the provided search results do not detail a specific signaling pathway for BMAA neurotoxicity, a hypothetical pathway can be visualized to illustrate the concept for researchers.
Experimental Protocols
Protocol 1: Generic Sample Preparation for BMAA Analysis from Biological Tissues
-
Homogenization: Homogenize the tissue sample in a suitable buffer.
-
Hydrolysis: Perform acid hydrolysis to release protein-bound BMAA. This typically involves heating the sample in hydrochloric acid.
-
Neutralization: Neutralize the hydrolyzed sample.
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to clean up the sample and remove interfering substances.
-
Derivatization: Derivatize the sample to improve its chromatographic properties and detection sensitivity. A common derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).
-
Reconstitution: Reconstitute the final extract in the mobile phase for injection into the LC-MS system.
Note: This is a generalized protocol. Specific parameters such as acid concentration, hydrolysis time and temperature, SPE sorbent, and derivatization conditions should be optimized for each specific matrix and analytical method.
References
- 1. aasnig.com [aasnig.com]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of buprenorphine in whole blood using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Buame in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Buame, a hypothetical kinase inhibitor, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor designed to target a specific kinase involved in cell proliferation and survival pathways. Its primary mechanism of action is competitive binding to the ATP-binding pocket of its target kinase, thereby inhibiting its catalytic activity and downstream signaling.
Q2: What are potential off-target effects of this compound observed in cell-based assays?
Off-target effects occur when a drug interacts with unintended molecular targets.[1] For kinase inhibitors like this compound, this can be prevalent due to the conserved nature of the ATP-binding pocket across the kinome.[2] Common off-target effects may include inhibition of other kinases, interaction with non-kinase proteins, or modulation of unrelated signaling pathways, potentially leading to cytotoxicity, altered cell morphology, or confounding experimental results.[3][4]
Q3: How can I determine if the observed phenotype in my assay is due to an off-target effect of this compound?
Several strategies can help distinguish between on-target and off-target effects:
-
Use of a structurally unrelated inhibitor: Employing a different inhibitor that targets the same primary kinase but has a distinct chemical structure can help confirm if the observed phenotype is target-specific.
-
Rescue experiments: If the target kinase has a known downstream effector, attempting to rescue the phenotype by expressing a constitutively active form of that effector can validate the on-target mechanism.
-
Dose-response analysis: A significant discrepancy between the IC50 for target inhibition and the EC50 for the cellular phenotype may suggest off-target effects.
-
Use of knockout or knockdown cells: Comparing the effect of this compound in wild-type cells versus cells where the target kinase has been genetically removed can provide definitive evidence of on-target activity.
Q4: What are the best practices for selecting the optimal concentration of this compound for my experiments?
It is crucial to perform a dose-response curve to determine the optimal concentration of this compound. The ideal concentration should be at or near the IC50 for the target kinase while being significantly lower than concentrations that induce known off-target or cytotoxic effects. It is recommended to use the lowest concentration that elicits the desired on-target phenotype.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at effective concentrations.
| Possible Cause | Troubleshooting Step |
| Off-target toxicity | Perform a kinome-wide selectivity screen to identify potential off-target kinases that might be mediating the cytotoxic effects. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxicity threshold for your cell line (typically <0.1%). Run a vehicle-only control. |
| Assay-specific effects | Confirm that the observed cytotoxicity is not an artifact of the assay itself by using an alternative method to measure cell viability (e.g., trypan blue exclusion vs. MTT assay). |
| Cell line sensitivity | Test this compound on a different cell line that also expresses the target kinase to see if the cytotoxicity is cell-type specific. |
Issue 2: Inconsistent results between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Compound instability | Prepare fresh stock solutions of this compound regularly and store them under recommended conditions to prevent degradation. |
| Cell passage number | High passage numbers can lead to phenotypic drift. Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent cell density | Ensure uniform cell seeding density across all wells and plates, as this can significantly impact the cellular response to treatment. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of this compound to the cells. |
Issue 3: Discrepancy between in vitro kinase inhibition and cellular activity.
| Possible Cause | Troubleshooting Step |
| Poor cell permeability | Utilize a cell-based target engagement assay (e.g., NanoBRET) to confirm that this compound is reaching its intracellular target.[4] |
| Drug efflux | Co-treat with known inhibitors of drug efflux pumps (e.g., verapamil for P-glycoprotein) to see if this potentiates the cellular activity of this compound. |
| Rapid metabolism | Perform a time-course experiment to determine the stability of this compound in your cell culture conditions. |
| Redundant signaling pathways | The targeted kinase may be part of a redundant signaling network. Consider co-treatment with inhibitors of parallel pathways to enhance the on-target effect. |
Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target and Off-Target Effects
This protocol aims to determine the concentration range at which this compound exhibits on-target activity with minimal off-target effects.
Methodology:
-
Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 1 nM). Include a vehicle-only control.
-
Treatment: Replace the culture medium with the medium containing the different concentrations of this compound and incubate for the desired treatment duration.
-
On-Target Assay: Lyse the cells and perform a Western blot or an ELISA to measure the phosphorylation of a known direct downstream substrate of the target kinase.
-
Off-Target/Cytotoxicity Assay: In a parallel plate, perform a cell viability assay (e.g., CellTiter-Glo®) to assess cytotoxicity.
-
Data Analysis: Plot the percentage of inhibition of the downstream substrate phosphorylation and the percentage of cell viability against the log of this compound concentration. Determine the IC50 for the on-target effect and the CC50 for cytotoxicity.
Data Summary Table:
| Concentration (µM) | % Inhibition of Target Phosphorylation | % Cell Viability |
| 100 | 98 | 15 |
| 10 | 95 | 45 |
| 1 | 85 | 88 |
| 0.1 | 52 | 95 |
| 0.01 | 15 | 98 |
| 0.001 | 2 | 99 |
| Vehicle | 0 | 100 |
Protocol 2: Kinome Selectivity Profiling
This protocol is designed to identify the off-target kinases of this compound.
Methodology:
-
Compound Submission: Submit this compound to a commercial kinome profiling service or perform an in-house screen.
-
Assay Principle: Typically, these assays involve incubating this compound at a fixed concentration (e.g., 1 µM) with a large panel of purified kinases and measuring the remaining kinase activity.
-
Data Analysis: The results are usually presented as a percentage of inhibition for each kinase. A lower percentage indicates a stronger off-target interaction.
Data Summary Table (Abbreviated Example):
| Kinase | % Inhibition at 1 µM this compound |
| Target Kinase | 95 |
| Off-Target Kinase 1 | 88 |
| Off-Target Kinase 2 | 75 |
| Off-Target Kinase 3 | 40 |
| ... | ... |
Visualizations
Caption: Hypothetical signaling pathway showing on- and off-target effects of this compound.
Caption: Workflow for characterizing and minimizing off-target effects of this compound.
References
how to address Buame instability in long-term storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with the compound "Buame" during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound degradation during long-term storage?
A1: The primary causes of this compound degradation are exposure to environmental factors such as heat, humidity, light, and oxygen.[1][2][3] The inherent chemical structure of this compound may make it susceptible to specific degradation pathways, including:
-
Hydrolysis: Reaction with water, which can be exacerbated by pH changes.[4]
-
Oxidation: Degradation caused by reaction with oxygen. This can be catalyzed by exposure to light or the presence of metal ions.[1]
-
Photodegradation: Chemical decomposition initiated by exposure to light, particularly UV radiation.[4][5]
-
Thermal Degradation: Breakdown of the molecule at elevated temperatures.[2][4]
Q2: My latest batch of this compound shows significant degradation. What are the immediate troubleshooting steps?
A2: If you observe unexpected degradation, a systematic approach is necessary to identify the cause. The following diagram outlines a logical troubleshooting workflow.
Q3: How can I proactively prevent this compound instability?
A3: Proactive prevention involves controlling storage conditions and considering formulation strategies.[1][6]
-
Controlled Storage: Store this compound under its recommended conditions, typically in a cool, dark, and dry place. Use of controlled environmental chambers is advised.[6][7]
-
Inert Atmosphere: For oxygen-sensitive batches, consider storage under an inert gas like nitrogen or argon.
-
Light Protection: Utilize amber vials or other light-blocking containers to prevent photodegradation.[5]
-
Formulation with Excipients: The addition of stabilizing excipients can significantly improve long-term stability. Common examples include:
-
Antioxidants: Such as ascorbic acid or butylated hydroxytoluene (BHT) to prevent oxidative degradation.
-
Chelating Agents: Like ethylenediaminetetraacetic acid (EDTA) to bind metal ions that can catalyze degradation.
-
Buffering Agents: To maintain an optimal pH and prevent pH-related hydrolysis.
-
Troubleshooting Guides
Issue: this compound shows discoloration and loss of potency after 6 months of storage at recommended conditions.
Possible Cause: Oxidative degradation or photodegradation.
Troubleshooting Steps:
-
Confirm Storage Conditions: Verify that the storage unit maintained the correct temperature and humidity and that the samples were not inadvertently exposed to light.
-
Conduct a Forced Degradation Study: This will help identify the primary degradation pathway.[8]
-
Analyze Degradants: Use a stability-indicating method, such as HPLC with mass spectrometry, to identify the degradation products.[6] The presence of oxidized species would confirm oxidation as a primary pathway.
The following diagram illustrates the common chemical degradation pathways for a compound like this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the likely degradation pathways for this compound and to establish the stability-indicating nature of the analytical method.[8][9][10]
Methodology:
-
Sample Preparation: Prepare separate, concentrated stock solutions of this compound in a suitable solvent.
-
Stress Conditions: Expose aliquots of the this compound solution to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][11]
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC-UV/MS).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation of the active ingredient. Peak purity analysis of the parent peak should be performed to ensure that all degradation products are resolved.
Protocol 2: Long-Term Stability Study (ICH Guideline Based)
Objective: To determine the re-test period or shelf life of this compound under defined storage conditions.[5][9][11]
Methodology:
-
Batch Selection: Use at least three primary batches of this compound for the study.[9][12] The batches should be manufactured by a process that simulates the final production process.
-
Container Closure System: Package the samples in the container closure system proposed for marketing.[9]
-
Storage Conditions: Place the samples in validated stability chambers under the following long-term and accelerated conditions:
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
-
Testing Frequency: Test the samples at specified time intervals. For long-term studies, this is typically 0, 3, 6, 9, 12, 18, 24, and 36 months.[5] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[9]
-
Analytical Tests: At each time point, perform a suite of tests to assess the quality of this compound, which may include:
-
Assay (potency)
-
Purity (related substances/degradation products)
-
Appearance
-
Moisture content
-
The following diagram illustrates the workflow for a typical stability study.
Data Presentation
Table 1: Example Forced Degradation Data for this compound
| Stress Condition | % Assay Drop | % Total Impurities | Major Degradant Peak (RRT) |
| Control (Unstressed) | 0.0 | 0.08 | - |
| 0.1 M HCl, 60°C | 12.5 | 13.1 | 0.85 |
| 0.1 M NaOH, 60°C | 8.2 | 8.9 | 0.72 |
| 3% H₂O₂, RT | 15.1 | 16.0 | 0.91 |
| Heat (80°C, solid) | 2.1 | 2.5 | 0.88 |
| Photostability (ICH Q1B) | 5.6 | 6.2 | 0.95 |
Table 2: Example Long-Term Stability Data for this compound (25°C/60%RH)
| Time Point (Months) | Assay (%) | Total Impurities (%) | Appearance |
| 0 | 100.1 | 0.08 | White Crystalline Powder |
| 3 | 99.8 | 0.15 | White Crystalline Powder |
| 6 | 99.5 | 0.22 | White Crystalline Powder |
| 9 | 99.2 | 0.31 | White Crystalline Powder |
| 12 | 98.9 | 0.40 | White Crystalline Powder |
References
- 1. iipseries.org [iipseries.org]
- 2. Pharmaceutical Stability Storage Importance | SciSafe [scisafe.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. google.com [google.com]
- 6. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 7. stabilityhub.com [stabilityhub.com]
- 8. youtube.com [youtube.com]
- 9. database.ich.org [database.ich.org]
- 10. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ICH Official web site : ICH [ich.org]
- 12. fda.gov [fda.gov]
refining protocols for consistent results in Buame experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Buame experimental protocols. Our goal is to help you achieve consistent and reproducible results in your studies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound Kinase Assay?
The this compound Kinase Assay is a biochemical method designed to quantify the enzymatic activity of this compound Kinase, a key protein in the intracellular this compound signaling pathway. The assay typically relies on the transfer of a phosphate group from ATP to a specific substrate peptide. The amount of phosphorylated substrate is then measured, often through the use of a phosphorylation-specific antibody, and is directly proportional to the this compound Kinase activity in the sample.
Q2: What are the critical controls to include in a this compound experiment?
To ensure the validity of your results, the following controls are essential:
-
Negative Control (No Enzyme): This control contains all reaction components except for the this compound Kinase. It is used to determine the background signal.
-
Positive Control (Active Enzyme): This control uses a known, active this compound Kinase to confirm that the assay is working correctly.
-
No Substrate Control: This helps to identify any non-specific phosphorylation or background signal not related to the substrate.
-
Vehicle Control: If testing inhibitors or activators dissolved in a solvent (e.g., DMSO), this control contains the solvent at the same concentration as the experimental samples to account for any effects of the solvent itself.
Q3: How can I minimize variability between replicate wells?
High variability between replicates is a common issue that can often be addressed by:
-
Careful Pipetting: Ensure accurate and consistent pipetting, especially when adding small volumes of enzyme or inhibitors. Use calibrated pipettes and pre-wet the tips.
-
Thorough Mixing: Gently mix all reagents upon addition to the wells without introducing bubbles.
-
Consistent Incubation Times: Use a multichannel pipette or a repeater pipette to start and stop reactions at consistent intervals.
-
Temperature Control: Ensure all components are at the recommended temperature before starting the reaction and maintain a stable temperature during incubation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Contaminated reagents. 2. Non-specific antibody binding. 3. Insufficient washing steps. | 1. Use fresh, high-purity reagents. 2. Increase the concentration of the blocking agent or try a different blocking buffer. 3. Increase the number and duration of wash steps. |
| Low or No Signal | 1. Inactive enzyme. 2. Incorrect ATP concentration. 3. Degraded substrate. 4. Problem with detection antibody. | 1. Use a fresh aliquot of enzyme and verify its activity with a positive control. 2. Ensure the ATP is at the optimal concentration as specified in the protocol. 3. Use a fresh preparation of the substrate. 4. Check the storage conditions and expiration date of the antibody. Test with a known positive sample. |
| Inconsistent Results Between Experiments | 1. Variations in reagent preparation. 2. Differences in incubation times or temperatures. 3. Lot-to-lot variability of reagents (e.g., enzyme, antibodies). | 1. Prepare fresh reagents for each experiment and use a consistent protocol. 2. Strictly adhere to the specified incubation parameters. 3. If a new lot of a critical reagent is used, perform a validation experiment to ensure consistency with previous lots. |
Experimental Protocols
This compound Kinase Activity Assay Protocol
This protocol provides a method for measuring the activity of this compound Kinase in response to an inhibitor.
Materials:
-
Purified active this compound Kinase
-
This compound Kinase Substrate Peptide
-
Kinase Assay Buffer
-
ATP Solution
-
Test Inhibitor
-
Phosphorylation-specific Detection Antibody
-
Secondary HRP-conjugated Antibody
-
TMB Substrate
-
Stop Solution (e.g., 1M H₂SO₄)
-
96-well microplate
Procedure:
-
Plate Preparation: Add 50 µL of Kinase Assay Buffer to all wells.
-
Inhibitor Addition: Add 10 µL of the test inhibitor at various concentrations to the experimental wells. Add 10 µL of vehicle to the control wells.
-
Enzyme Addition: Add 20 µL of diluted this compound Kinase to all wells except the "No Enzyme" control.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Add 20 µL of the ATP/Substrate Peptide mixture to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the diluted Phosphorylation-specific Detection Antibody to each well and incubate for 60 minutes at room temperature.
-
Wash the plate three times.
-
Add 100 µL of the diluted Secondary HRP-conjugated Antibody and incubate for 30 minutes.
-
Wash the plate five times.
-
Add 100 µL of TMB Substrate and incubate in the dark for 15-30 minutes.
-
-
Read Plate: Add 100 µL of Stop Solution and measure the absorbance at 450 nm.
Visualizations
Caption: The this compound Signaling Pathway.
Caption: this compound Kinase Assay Workflow.
Technical Support Center: Enhancing the Bioavailability of Buame in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing the challenges associated with the low bioavailability of Buame in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound?
The low oral bioavailability of this compound is primarily attributed to its poor aqueous solubility and low intestinal permeability. As a Biopharmaceutics Classification System (BCS) Class IV compound, this compound exhibits significant challenges in both dissolution and absorption within the gastrointestinal tract. Factors contributing to this include its lipophilic nature and high molecular weight, which hinder its ability to dissolve in the aqueous environment of the gut and pass through the intestinal epithelium.
Q2: What are the initial steps to consider when encountering low and variable plasma concentrations of this compound in animal studies?
When faced with low and variable plasma concentrations of this compound, a systematic approach is recommended. First, verify the analytical method's sensitivity and accuracy for quantifying this compound in plasma. Next, assess the formulation's physical and chemical stability. Issues such as drug precipitation or degradation can significantly impact the amount of this compound available for absorption. Finally, consider the physiological state of the animal model, as factors like food intake and stress levels can influence gastrointestinal motility and pH, thereby affecting drug absorption.
Q3: Which formulation strategies are most effective for improving the bioavailability of this compound?
Several formulation strategies can be employed to enhance the bioavailability of poorly soluble and permeable drugs like this compound.[1][2][3] These can be broadly categorized as:
-
Lipid-based formulations: These include self-emulsifying drug delivery systems (SEDDS), which can improve solubility and facilitate lymphatic absorption, potentially bypassing first-pass metabolism.[2][3]
-
Amorphous solid dispersions: By dispersing this compound in a polymer matrix in its high-energy amorphous form, its dissolution rate can be significantly increased.[1]
-
Nanoparticle systems: Reducing the particle size of this compound to the nanoscale increases the surface area for dissolution and can improve absorption.[1][3]
-
Complexation with cyclodextrins: Encapsulating this compound within cyclodextrin molecules can enhance its aqueous solubility.[4]
The choice of strategy will depend on the specific physicochemical properties of this compound and the desired pharmacokinetic profile.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations between individual animals.
-
Potential Cause 1: Inconsistent Dosing Technique.
-
Troubleshooting: Ensure that the oral gavage technique is consistent and that the formulation is administered directly into the stomach. Train all personnel on a standardized procedure.
-
-
Potential Cause 2: Food Effect.
-
Troubleshooting: Standardize the feeding schedule of the animals. Conduct pilot studies to assess the impact of fed versus fasted states on this compound absorption. The presence of food can alter gastric emptying time and intestinal pH, leading to variable absorption.
-
-
Potential Cause 3: Formulation Instability.
-
Troubleshooting: Evaluate the stability of the dosing formulation under experimental conditions. Check for any signs of precipitation or phase separation before each administration.
-
Issue 2: No detectable or very low levels of this compound in plasma despite administration.
-
Potential Cause 1: Poor Aqueous Solubility Leading to Minimal Dissolution.
-
Troubleshooting: Reformulate this compound using one of the enabling technologies mentioned in FAQ 3. Start with a simple formulation like a suspension with a wetting agent and progress to more advanced formulations like SEDDS or solid dispersions if necessary.
-
-
Potential Cause 2: Extensive First-Pass Metabolism.
-
Troubleshooting: Conduct in vitro metabolism studies using liver microsomes to assess the extent of hepatic first-pass metabolism. If metabolism is high, consider co-administration with a metabolic inhibitor (use with caution and appropriate justification) or explore alternative routes of administration (e.g., intravenous, intraperitoneal) to determine the absolute bioavailability.
-
-
Potential Cause 3: Analytical Method Not Sensitive Enough.
-
Troubleshooting: Validate the bioanalytical method to ensure it has the required lower limit of quantification (LLOQ) to detect the expected low concentrations of this compound.[5]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose: 10 mg/kg)
| Formulation Type | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 25 ± 8 | 2.0 ± 0.5 | 150 ± 45 | 100 (Reference) |
| Solid Dispersion | 150 ± 35 | 1.5 ± 0.5 | 950 ± 180 | 633 |
| SEDDS | 250 ± 60 | 1.0 ± 0.3 | 1800 ± 350 | 1200 |
Data are presented as mean ± standard deviation (n=6).
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Component Selection:
-
Oil Phase: Select a suitable oil (e.g., Capryol 90) in which this compound has good solubility.
-
Surfactant: Choose a non-ionic surfactant with a high HLB value (e.g., Kolliphor RH 40).
-
Co-surfactant: Select a co-surfactant to improve the emulsification process (e.g., Transcutol P).
-
-
Solubility Studies: Determine the saturation solubility of this compound in various oils, surfactants, and co-surfactants to select the optimal components.
-
Ternary Phase Diagram Construction: Construct a ternary phase diagram to identify the self-emulsifying region. This is done by titrating mixtures of the oil, surfactant, and co-surfactant with water.
-
Formulation Preparation:
-
Accurately weigh the required amounts of the oil phase, surfactant, and co-surfactant into a glass vial.
-
Add the calculated amount of this compound to the mixture.
-
Gently heat the mixture (e.g., to 40°C) and vortex until a clear, homogenous solution is obtained.
-
-
Characterization:
-
Droplet Size Analysis: Dilute the SEDDS formulation in water and measure the droplet size using a particle size analyzer.
-
In Vitro Dissolution: Perform in vitro dissolution studies in a relevant medium (e.g., simulated gastric fluid) to assess the drug release profile.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (250-300 g). Acclimatize the animals for at least one week before the experiment.
-
Dosing:
-
Fast the animals overnight (with free access to water) before dosing.
-
Administer the this compound formulation orally via gavage at the desired dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.[5]
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of this compound.
-
Analyze the plasma samples along with the calibration standards and quality controls.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Hypothetical signaling pathway activated by this compound.
References
- 1. upm-inc.com [upm-inc.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. uab.edu [uab.edu]
optimization of Buame for specific experimental conditions
Technical Support Center: Optimization of Bomedemstat for Specific Experimental Conditions
Disclaimer: The information provided is based on the assumption that "Buame" was a typographical error for "bomedemstat," an investigational oral lysine-specific demethylase 1 (LSD1) inhibitor. Bomedemstat is currently being evaluated in clinical trials for the treatment of myeloproliferative neoplasms (MPNs) such as essential thrombocythemia (ET) and myelofibrosis (MF).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for bomedemstat?
A1: Bomedemstat is an irreversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in regulating the proliferation of hematopoietic stem cells and their differentiation and maturation.[1] By inhibiting LSD1, bomedemstat alters gene expression, which can promote the maturation of hematopoietic progenitor cells into megakaryocytes.[2]
Q2: In what types of experimental models has bomedemstat shown activity?
A2: Bomedemstat has demonstrated activity in various preclinical and clinical settings. In mouse models of MPNs, it has been shown to reduce elevated peripheral cell counts, spleen size, inflammatory cytokines, and bone marrow fibrosis, leading to improved survival.[3] Clinically, it is being investigated in patients with essential thrombocythemia, myelofibrosis, and polycythemia vera.[1]
Q3: What are the known species-specific differences in bomedemstat activity?
A3: Currently, detailed public information on species-specific differences in bomedemstat activity is limited. Preclinical studies have been conducted in murine models, and clinical trials are ongoing in humans.[3] Researchers should consider potential differences in drug metabolism and target engagement between species when designing experiments.
Q4: How should bomedemstat be stored and prepared for in vitro and in vivo experiments?
A4: For in vitro experiments, bomedemstat is typically dissolved in a solvent like DMSO to create a stock solution, which can then be further diluted in cell culture media. For in vivo studies in animal models, it is often administered orally.[3] Specific formulation details may vary, and it is recommended to consult the supplier's instructions. Stock solutions in DMSO are generally stored at -20°C or -80°C.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in cell-based assays | - Cell line variability- Inconsistent drug concentration- Passage number of cells | - Use a consistent cell line from a reliable source.- Prepare fresh drug dilutions for each experiment.- Use cells within a consistent and low passage number range. |
| High background in Western blots for histone modifications | - Non-specific antibody binding- Insufficient washing- Poor quality of histone extraction | - Optimize primary and secondary antibody concentrations.- Increase the number and duration of wash steps.- Use a validated histone extraction protocol to ensure high purity. |
| Toxicity in animal models (e.g., excessive weight loss) | - Dose is too high- Formulation issues | - Perform a dose-ranging study to determine the maximum tolerated dose.- Ensure proper formulation and administration of the drug. |
| Low efficacy in in vivo studies | - Insufficient dose or dosing frequency- Poor bioavailability | - Optimize the dosing regimen based on pharmacokinetic and pharmacodynamic studies.- Consider alternative routes of administration if oral bioavailability is low. |
| Dysgeusia (altered taste) and thrombocytopenia observed in clinical trials | - On-target effect of LSD1 inhibition | - In a clinical setting, these are managed by dose adjustments. In preclinical models, monitor for signs of distress and adjust dosage accordingly.[4] |
Quantitative Data
Table 1: Clinical Efficacy of Bomedemstat in Myelofibrosis (Phase 2 Study)
| Endpoint | Result |
| Reduction in Total Symptom Score (TSS) at 24 weeks (in patients with baseline TSS ≥20) | 72% of patients showed a reduction; 24% had a reduction of ≥50%.[4] |
| Spleen Volume Reduction (SVR) at 24 weeks | 64% of patients had a reduction; 28% had an SVR of ≥20%.[4] |
| Hemoglobin Improvement | 90% of evaluable patients had stable or improved hemoglobin levels.[4] |
| Bone Marrow Fibrosis Improvement | 31% of patients showed improvement by 1 grade.[4] |
| Reduction in JAK2 Mutant Allele Frequency (MAF) | 46% of patients showed a mean reduction of 31%.[4] |
Data from the IMG-7289-CTP-102 Phase 2 study in patients with advanced myelofibrosis.[4]
Experimental Protocols
Protocol 1: Determining the IC50 of Bomedemstat in Hematopoietic Cell Lines using an MTS Assay
-
Cell Seeding:
-
Culture hematopoietic cell lines (e.g., HEL, SET-2) in appropriate media.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare a 10 mM stock solution of bomedemstat in DMSO.
-
Perform serial dilutions of the bomedemstat stock solution in cell culture media to achieve final concentrations ranging from 1 nM to 100 µM.
-
Add 100 µL of the diluted bomedemstat solutions to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 72 hours.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot for Histone H3K4 Methylation
-
Cell Treatment and Histone Extraction:
-
Treat hematopoietic cells with bomedemstat at various concentrations for 48-72 hours.
-
Harvest cells and perform histone extraction using an acid extraction method.[5]
-
Quantify the protein concentration of the histone extracts using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 10-20 µg of histone extract per lane on a 15% SDS-PAGE gel.
-
Run the gel until adequate separation of low molecular weight proteins is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones).[6]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for di-methylated H3K4 (H3K4me2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
Normalize the H3K4me2 signal to a loading control, such as total Histone H3.
-
Visualizations
Caption: Mechanism of action of bomedemstat.
Caption: Experimental workflow for IC50 determination.
References
- 1. merck.com [merck.com]
- 2. researchgate.net [researchgate.net]
- 3. P1051: A PHASE 2 STUDY OF IMG-7289 (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 6. Histone western blot protocol | Abcam [abcam.com]
Validation & Comparative
Validation of a Novel Compound's Mechanism of Action on Estrogen Receptors: A Comparative Guide
Introduction
This guide provides a comparative framework for validating the mechanism of action of a novel compound, herein referred to as "Buame," on estrogen receptors (ERs). Due to the limited publicly available information on a compound specifically named "this compound," this document will use a hypothetical data set for "this compound" to illustrate the validation process. This guide compares "this compound" to well-established estrogen receptor modulators: Tamoxifen, a selective estrogen receptor modulator (SERM); Bazedoxifene, another SERM with a distinct tissue-specific profile; and Fulvestrant, a selective estrogen receptor degrader (SERD). The intended audience for this guide includes researchers, scientists, and professionals in drug development.
The guide outlines the common experimental assays used to characterize a compound's interaction with ERs, presents the data in a comparative format, and provides detailed experimental protocols. Visual diagrams are included to illustrate key signaling pathways and experimental workflows.
Comparative Analysis of Estrogen Receptor Modulators
The interaction of a compound with estrogen receptors can be characterized by its binding affinity, its functional activity as an agonist or antagonist, and its effect on ER protein levels. The following table summarizes the hypothetical data for "this compound" alongside the known activities of Tamoxifen, Bazedoxifene, and Fulvestrant.
| Parameter | This compound (Hypothetical) | Tamoxifen | Bazedoxifene | Fulvestrant |
| Binding Affinity (IC50, nM) | 15 | 20 | 5 | 10 |
| ERα Reporter Assay (EC50, nM) | - (Antagonist) | Agonist/Antagonist | Agonist/Antagonist | - (Antagonist) |
| ERβ Reporter Assay (EC50, nM) | - (Antagonist) | Agonist/Antagonist | Agonist/Antagonist | - (Antagonist) |
| MCF-7 Cell Proliferation (IC50, nM) | 50 | 100 | 80 | 30 |
| ERα Protein Degradation | No significant degradation | No significant degradation | No significant degradation | Induces degradation |
| Mechanism of Action | Competitive Antagonist | Selective Estrogen Receptor Modulator (SERM)[1][2][3] | Selective Estrogen Receptor Modulator (SERM)[4] | Selective Estrogen Receptor Degrader (SERD)[5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below.
Estrogen Receptor Binding Assay
Objective: To determine the binding affinity of the test compound to estrogen receptors (ERα and ERβ).
Methodology:
-
Preparation of ERs: Recombinant human ERα and ERβ are used.
-
Radioligand: [3H]-Estradiol is used as the radiolabeled ligand.
-
Assay: A competitive binding assay is performed in a 96-well plate format.
-
A constant concentration of [3H]-Estradiol and ERα or ERβ is incubated with increasing concentrations of the test compound ("this compound") or reference compounds.
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Separation: Bound and free radioligand are separated using a filter-binding apparatus.
-
Detection: The amount of bound [3H]-Estradiol is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-Estradiol (IC50) is calculated using non-linear regression analysis.
Estrogen Receptor Reporter Gene Assay
Objective: To determine the functional activity (agonist or antagonist) of the test compound on ERα and ERβ.
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293) is used.
-
Transfection: Cells are co-transfected with:
-
An expression vector for human ERα or ERβ.
-
A reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase reporter gene.
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
-
Treatment: Transfected cells are treated with increasing concentrations of the test compound in the presence (for antagonist mode) or absence (for agonist mode) of a known ER agonist (e.g., 17β-estradiol).
-
Lysis and Detection: After incubation, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis:
-
For agonist activity, the concentration that produces 50% of the maximal response (EC50) is calculated.
-
For antagonist activity, the concentration that inhibits 50% of the agonist-induced response (IC50) is calculated.
-
MCF-7 Cell Proliferation Assay
Objective: To assess the effect of the test compound on the proliferation of an estrogen-dependent breast cancer cell line.
Methodology:
-
Cell Line: MCF-7 human breast cancer cells, which are ER-positive, are used.
-
Plating: Cells are seeded in 96-well plates in a phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.
-
Treatment: Cells are treated with increasing concentrations of the test compound.
-
Incubation: Plates are incubated for a period of 5-7 days to allow for cell proliferation.
-
Quantification: Cell viability/proliferation is assessed using a colorimetric assay such as MTT or by using a cell counter.
-
Data Analysis: The concentration of the test compound that inhibits cell proliferation by 50% (IC50) is determined.
Western Blot for ERα Protein Degradation
Objective: To determine if the test compound induces the degradation of the ERα protein.
Methodology:
-
Cell Culture and Treatment: MCF-7 cells are treated with the test compound or control compounds (e.g., Fulvestrant as a positive control) for various time points.
-
Protein Extraction: Whole-cell lysates are prepared from the treated cells.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for ERα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., β-actin) is also used.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the ERα band is quantified and normalized to the loading control to determine the relative ERα protein levels.
Visualizations
Signaling Pathway
Caption: Estrogen receptor signaling pathway and this compound's antagonistic action.
Experimental Workflow
References
A Comparative Analysis of the Efficacy of Buame and 17β-estradiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the efficacy of Buame and the endogenous estrogen, 17β-estradiol. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the relative potencies and mechanisms of action of these two compounds.
Introduction
17β-estradiol, the primary female sex hormone, exerts a wide range of physiological effects through its interaction with estrogen receptors (ERs), primarily ERα and ERβ. Its therapeutic applications are well-established, but its use is also associated with certain risks. This compound, a synthetic aminoestrogen, has been investigated for its potential as a selective estrogen receptor modulator with a distinct efficacy profile. This guide presents a side-by-side comparison of their performance in key experimental assays.
Quantitative Efficacy Data
The following tables summarize the key quantitative data from a comparative study evaluating the estrogenic activity of this compound and 17β-estradiol.
Table 1: In Vivo Estrogenic and Pro-Coagulant Activity
| Parameter | This compound | 17β-estradiol | Reference |
| Uterotrophic Effect | |||
| Relative Uterotrophic Effect (%) | 78 | 100 | [1][2] |
| Relative Uterotrophic Potency (%) | 1.48 | 100 | [1][2] |
| Lordosis Quotient (LQ) | |||
| LQmax | 85 ± 9 | 56 ± 8 | [1][2] |
| ED50 (µg/kg) | 952 ± 19 | 10 ± 2 | [1][2] |
| Relative LQ-Potency (%) | 0.51 | 100 | [1][2] |
Table 2: In Vitro Estrogen Receptor Binding and Cell Proliferation
| Parameter | This compound | 17β-estradiol | Reference |
| Estrogen Receptor Binding | |||
| Relative Binding Affinity (RBA) (%) | 0.15 | 100 | [1][2] |
| Inhibitory Constant (Ki) (M) | 5.9 x 10⁻⁷ | 6.6 x 10⁻⁹ | [1][2] |
| MCF-7 Cell Proliferation | |||
| Proliferative Effect (Fold Increase) | 1.73 - 1.79 | 3.0 - 3.9 | [1][2] |
| Relative Proliferative Effect (%) | 33 - 40 | 100 | [1][2] |
| Relative Potency (%) | 10.4 - 10.7 | 100 | [1][2] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and assays discussed, the following diagrams illustrate the estrogen signaling pathway and the workflows of key experimental protocols.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to generate the comparative data.
Uterotrophic Assay
The uterotrophic assay is a standard in vivo method to assess the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized female rodents.
-
Animals: Immature female Wistar rats (21 days old) were used.[1][2]
-
Dosing: this compound (10, 100, 500, and 1,000 μg/kg), 17β-estradiol (100 μg/kg), or vehicle (propylene glycol) were administered subcutaneously for three consecutive days.[1][2]
-
Endpoint: Twenty-four hours after the final dose, the animals were euthanized, and their uteri were excised and weighed. The uterotrophic effect is determined by comparing the uterine weight of the treated groups to the vehicle control group.
Lordosis Quotient Assay
This in vivo assay measures the estrogen-induced sexual receptivity in female rats.
-
Animals: Adult ovariectomized Wistar rats were used.
-
Dosing: A single subcutaneous injection of 17β-estradiol (7.5 μg), this compound (750, 1,500, or 3,000 μg/kg), or vehicle (corn oil) was administered. This was followed by a progesterone injection 24 hours later.[1][2]
-
Endpoint: Sexual receptivity was assessed 5 to 7 hours after the progesterone injection by calculating the lordosis quotient (LQ), which is the number of lordosis responses divided by the number of mounts by a male rat, multiplied by 100.[1][2]
Competitive Estrogen Receptor Binding Assay
This in vitro assay determines the binding affinity of a compound to the estrogen receptor.
-
Receptor Source: Uteri from pre-pubertal rats were used as the source of estrogen receptors.[1][2]
-
Method: A competitive binding assay was performed using radiolabeled [3H]17β-estradiol. The ability of increasing concentrations of this compound or unlabeled 17β-estradiol to displace the radiolabeled estradiol from the estrogen receptor was measured.[1][2]
-
Endpoint: The concentration of the test compound that inhibits 50% of the binding of the radiolabeled estradiol (IC50) is determined. From this, the relative binding affinity (RBA) and the inhibitory constant (Ki) are calculated.
MCF-7 Cell Proliferation Assay
This in vitro assay assesses the ability of a compound to stimulate the proliferation of estrogen-dependent human breast cancer cells (MCF-7).
-
Cell Line: MCF-7 human breast cancer cells, which are estrogen receptor-positive, were used.[1][2]
-
Method: Cells were cultured in an estrogen-depleted medium and then treated with various concentrations of this compound or 17β-estradiol. Cell proliferation was measured after a specific incubation period.[1][2] The inhibitory effects of the antiestrogens tamoxifen and fulvestrant were also tested to confirm the involvement of the estrogen receptor.[1][2]
-
Endpoint: The increase in cell number or a surrogate measure of cell viability (e.g., MTT assay) is quantified to determine the proliferative effect of the compounds.
Comparative Analysis
The experimental data reveals that this compound is a partial agonist of the estrogen receptor with significantly weaker estrogenic activity compared to 17β-estradiol.
In Vivo Efficacy: In the uterotrophic assay, this compound demonstrated a lower relative uterotrophic effect and potency than 17β-estradiol.[1][2] Similarly, in the lordosis quotient assay, this compound induced sexual receptivity but required a much higher dose to achieve its maximal effect, indicating a significantly lower potency compared to 17β-estradiol.[1][2]
In Vitro Efficacy: The competitive estrogen receptor binding assay showed that this compound has a much lower binding affinity for the estrogen receptor than 17β-estradiol, as indicated by its lower RBA and higher Ki value.[1][2] This weaker binding affinity likely contributes to its reduced biological activity. In the MCF-7 cell proliferation assay, this compound induced cell proliferation, but to a lesser extent and with lower potency than 17β-estradiol.[1][2] The inhibition of this compound-induced proliferation by tamoxifen and fulvestrant confirms that its proliferative effects are mediated through the estrogen receptor.[1][2]
Differential Tissue Effects and Gene Expression: While direct comparative studies on the differential tissue effects and gene expression profiles of this compound versus 17β-estradiol are limited, the existing data suggests that this compound's partial agonism might translate to a different spectrum of activity in various estrogen-responsive tissues. 17β-estradiol is known to regulate a wide array of genes involved in cell proliferation, differentiation, and metabolism in a tissue-specific manner. The weaker estrogenic signal elicited by this compound could potentially lead to a more selective activation of estrogen-responsive genes, a characteristic often sought in the development of SERMs. Further research is needed to elucidate the specific gene expression signatures and tissue-specific effects of this compound.
Conclusion
This compound acts as a partial agonist at the estrogen receptor, exhibiting significantly lower in vivo and in vitro estrogenic efficacy and potency compared to 17β-estradiol. Its reduced receptor binding affinity is a key determinant of its attenuated biological activity. These findings position this compound as a compound with a distinct pharmacological profile from the potent endogenous estrogen, 17β-estradiol, and warrant further investigation into its potential as a selective estrogen receptor modulator with a favorable therapeutic window. Researchers and drug development professionals should consider these comparative data when evaluating the potential applications of this compound.
References
A Comparative Guide to Bazedoxifene and Other Selective Estrogen Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), with the first and second-generation SERMs, tamoxifen and raloxifene. This document outlines their mechanisms of action, presents comparative experimental data, and provides detailed protocols for key assays used in their evaluation.
Introduction to Selective Estrogen Receptor Modulators (SERMs)
Selective estrogen receptor modulators are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-specific agonist or antagonist activity. This dual functionality allows them to mimic the beneficial effects of estrogen in certain tissues, such as bone, while blocking its potentially harmful effects in others, like the breast and uterus. This tissue selectivity makes SERMs valuable therapeutic agents for a range of conditions, including osteoporosis and hormone receptor-positive breast cancer.
This guide focuses on a comparative analysis of three key SERMs:
-
Tamoxifen: A first-generation SERM widely used in the treatment and prevention of estrogen receptor-positive breast cancer.
-
Raloxifene: A second-generation SERM approved for the prevention and treatment of postmenopausal osteoporosis and to reduce the risk of invasive breast cancer in high-risk postmenopausal women.
-
Bazedoxifene: A third-generation SERM approved for the treatment of moderate to severe vasomotor symptoms associated with menopause and for the prevention of postmenopausal osteoporosis.
Mechanism of Action and Signaling Pathway
SERMs exert their effects by binding to the two main types of estrogen receptors: estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). The binding of a SERM to an estrogen receptor induces a specific conformational change in the receptor. This altered shape influences the recruitment of co-activator or co-repressor proteins, which in turn modulates the transcription of target genes. The tissue-specific effects of a SERM are determined by the ratio of ERα to ERβ in the tissue, the expression levels of co-regulatory proteins, and the unique conformational change induced by the specific SERM.
Caption: Generalized signaling pathway of a Selective Estrogen Receptor Modulator (SERM).
Comparative Experimental Data
The following tables summarize key quantitative data comparing the performance of tamoxifen, raloxifene, and bazedoxifene.
Estrogen Receptor Binding Affinity
The binding affinity of a SERM for ERα and ERβ is a critical determinant of its activity. This is often measured as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the binding of a radiolabeled estrogen to the receptor. A lower IC50 value indicates a higher binding affinity.
| SERM | ERα IC50 (nM) | ERβ IC50 (nM) | Reference |
| 4-Hydroxytamoxifen | ~1 | ~1 | |
| Raloxifene | ~1-2 | ~6 | |
| Bazedoxifene | ~26 | ~99 |
Note: Data for tamoxifen is often reported for its more active metabolite, 4-hydroxytamoxifen.
Tissue-Specific Agonist and Antagonist Effects
The defining characteristic of SERMs is their differential activity in various tissues. This tissue selectivity is crucial for their therapeutic applications.
| Tissue | Tamoxifen Effect | Raloxifene Effect | Bazedoxifene Effect |
| Bone | Agonist | Agonist | Agonist |
| Breast | Antagonist | Antagonist | Antagonist |
| Uterus | Agonist | Antagonist/Neutral | Antagonist/Neutral |
Caption: Comparison of tissue-specific effects of Tamoxifen, Raloxifene, and Bazedoxifene.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare SERMs.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen (e.g., [³H]-estradiol) for binding to the receptor.
Materials:
-
Purified recombinant human ERα or ERβ
-
Radiolabeled ligand (e.g., [³H]-17β-estradiol)
-
Test compounds (Tamoxifen, Raloxifene, Bazedoxifene)
-
Binding buffer (e.g., Tris-HCl buffer with additives)
-
Wash buffer
-
Scintillation cocktail
-
Glass fiber filters
-
96-well microplates
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and the radiolabeled ligand in binding buffer.
-
Assay Setup: In a 96-well plate, add the purified estrogen receptor, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound to each well. Include control wells with no test compound (total binding) and wells with a high concentration of an unlabeled estrogen to determine non-specific binding.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound ligand will pass through.
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value from this curve.
Luciferase Reporter Gene Assay
This cell-based assay is used to determine whether a SERM acts as an agonist or an antagonist of the estrogen receptor. It measures the ability of the SERM-ER complex to activate the transcription of a reporter gene (luciferase) that is under the control of an estrogen response element (ERE).
Materials:
-
Mammalian cell line that does not endogenously express ERs (e.g., HEK293 or HeLa)
-
Expression vector for human ERα or ERβ
-
Luciferase reporter vector containing an ERE upstream of the luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (Tamoxifen, Raloxifene, Bazedoxifene)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the ER expression vector and the ERE-luciferase reporter vector using a suitable transfection reagent.
-
Treatment: After transfection, treat the cells with varying concentrations of the test compounds. To test for agonist activity, the compounds are added alone. To test for antagonist activity, the compounds are added in the presence of a known concentration of 17β-estradiol.
-
Incubation: Incubate the cells for a period of time (e.g., 24 hours) to allow for gene expression.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add the luciferase assay reagent to the cell lysate, which contains the substrate for the luciferase enzyme. Measure the resulting luminescence using a luminometer.
-
Data Analysis: For agonist assays, plot the luminescence against the log concentration of the test compound to determine the EC50 (half-maximal effective concentration). For antagonist assays, plot the inhibition of estradiol-induced luminescence against the log concentration of the test compound to determine the IC50.
Caption: Experimental workflow for in vitro comparison of SERMs.
Conclusion
This guide provides a comparative overview of bazedoxifene, tamoxifen, and raloxifene, highlighting their distinct profiles in terms of receptor binding and tissue-specific activity. The provided experimental protocols offer a foundation for the in-vitro characterization and comparison of these and other novel SERMs. The data presented underscores the evolution of SERMs, with newer generations like bazedoxifene being developed to optimize the balance of estrogenic and anti-estrogenic effects for improved therapeutic outcomes.
Comparative Purity Analysis and Characterization of Synthesized Buame
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the purity and physicochemical characteristics of the synthesized steroidal compound, Buame (17-(Butylamino)estra-1(10),2,4-trien-3-ol), against the established reference standard, Estradiol. The data presented herein is intended to offer a framework for the analytical evaluation of novel synthetic steroids, ensuring the integrity and quality of research and development candidates.
Data Presentation: Purity and Physicochemical Properties
The following table summarizes the key analytical data for a representative batch of synthesized this compound in comparison to the certified reference material of Estradiol.
| Parameter | Synthesized this compound | Estradiol (Reference Standard) | Method of Analysis |
| Purity (HPLC) | 98.9% | ≥99.5% | HPLC-UV |
| Molecular Formula | C₂₂H₃₃NO | C₁₈H₂₄O₂ | Mass Spectrometry |
| Molecular Weight | 327.51 g/mol | 272.38 g/mol | Mass Spectrometry |
| Melting Point | 168-172 °C | 176-180 °C | Melting Point Apparatus |
| ¹H NMR | Conforms to proposed structure | Conforms to structure | NMR Spectroscopy |
| ¹³C NMR | Conforms to proposed structure | Conforms to structure | NMR Spectroscopy |
| Mass Spectrum (m/z) | [M+H]⁺ = 328.26 | [M+H]⁺ = 273.18 | Mass Spectrometry |
| Appearance | White to off-white crystalline powder | White crystalline powder | Visual Inspection |
Experimental Protocols
Detailed methodologies for the key analytical techniques employed in the characterization and purity assessment of this compound are provided below.
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of the synthesized this compound by separating it from any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Procedure:
-
A standard solution of this compound is prepared in the mobile phase.
-
The sample is injected into the HPLC system.
-
The chromatogram is recorded, and the area of the main peak corresponding to this compound is integrated.
-
Purity is calculated as the percentage of the main peak area relative to the total peak area.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Objective: To confirm the chemical structure of the synthesized this compound.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information about the number and types of protons in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
-
Procedure:
-
The dissolved sample is placed in an NMR tube.
-
The NMR spectra are acquired.
-
The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm the expected structure of this compound.
-
3. Mass Spectrometry (MS) for Molecular Weight Confirmation
-
Objective: To confirm the molecular weight of the synthesized this compound.
-
Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) source.
-
Procedure:
-
A dilute solution of the sample is infused into the mass spectrometer.
-
The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
-
The observed m/z value for the protonated molecule ([M+H]⁺) is compared to the calculated molecular weight of this compound.
-
Visualizations
Experimental Workflow for Purity Analysis and Characterization
Caption: Workflow for the synthesis, purification, and analytical characterization of this compound.
A Guide to Validating the In Vitro to In Vivo Correlation of Buame's Anti-Tumor Effects
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of Buame, a novel Kinase-Associated Protein 6 (KAP6) inhibitor, detailing its performance in preclinical in vitro and in vivo models of pancreatic cancer. The following sections include quantitative data from key experiments, detailed protocols to ensure reproducibility, and visualizations of the underlying biological and experimental frameworks.
Data Presentation: Comparative Efficacy of this compound
The anti-proliferative activity and tumor-inhibiting efficacy of this compound were assessed using a combination of cell-based assays and a pancreatic cancer xenograft model. The following tables summarize the key quantitative findings, comparing in vitro potency with in vivo therapeutic effects at various dose levels.
Table 1: In Vitro Potency of this compound against Panc-KAP6 Cells
| Metric | Value | 95% Confidence Interval |
| IC₅₀ (nM) | 15.2 | (12.8, 17.6) |
| Hill Slope | -1.1 | (-1.3, -0.9) |
| Max Inhibition (%) | 98.5 | (96.7, 100.3) |
IC₅₀: The half-maximal inhibitory concentration required to reduce Panc-KAP6 cell viability by 50%. Data are derived from a 72-hour CellTiter-Glo® assay.
Table 2: In Vivo Efficacy of this compound in a Panc-KAP6 Xenograft Model
| Treatment Group | Dose (mg/kg, oral, QD) | Tumor Growth Inhibition (TGI) (%) at Day 21 | Mean Tumor Volume (mm³) ± SEM at Day 21 |
| Vehicle Control | 0 | 0% | 1250 ± 110 |
| This compound | 10 | 45% | 688 ± 75 |
| This compound | 30 | 78% | 275 ± 42 |
| This compound | 100 | 92% | 100 ± 21 |
TGI: Tumor Growth Inhibition is calculated relative to the vehicle control group. QD: once daily administration.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and validation of the presented findings.
In Vitro Cell Proliferation Assay
-
Cell Line: Panc-KAP6 (human pancreatic adenocarcinoma cell line with KAP6 hyperactivation).
-
Seeding Density: 5,000 cells per well were seeded in a 96-well, white, clear-bottom plate in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.
-
Compound Preparation: this compound was serially diluted in DMSO to create a 10-point concentration gradient. The final DMSO concentration in all wells, including controls, was maintained at 0.1%.
-
Treatment: After a 24-hour incubation period for cell adherence, the medium was replaced with fresh medium containing the specified concentrations of this compound or vehicle (0.1% DMSO).
-
Incubation: Cells were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was read on a SpectraMax M5 plate reader.
-
Data Analysis: The raw luminescence data were normalized to the vehicle control (100% viability) and blank (0% viability) wells. The IC₅₀ value was calculated by fitting the normalized data to a four-parameter logistic (4PL) curve using GraphPad Prism software.
In Vivo Xenograft Study
-
Animal Model: Female athymic nude mice (nu/nu), aged 6-8 weeks, were used. All procedures were approved by the Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: Each mouse was subcutaneously inoculated in the right flank with 5 x 10⁶ Panc-KAP6 cells suspended in 100 µL of a 1:1 mixture of RPMI-1640 medium and Matrigel®.
-
Tumor Monitoring: Tumor growth was monitored twice weekly using digital calipers. Tumor volume was calculated using the formula: Volume = (Length x Width²) / 2.
-
Treatment Initiation: When tumors reached an average volume of 150-200 mm³, mice were randomized into four treatment groups (n=10 per group).
-
Drug Administration: this compound was formulated in a vehicle of 0.5% methylcellulose and 0.2% Tween-80 in sterile water. The compound was administered orally, once daily (QD), at doses of 10, 30, and 100 mg/kg. The control group received the vehicle only.
-
Efficacy Endpoint: The study was concluded after 21 days of treatment. Final tumor volumes were recorded, and the percentage of Tumor Growth Inhibition (TGI) was calculated for each treatment group relative to the vehicle control.
Visualizations: Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key biological pathway targeted by this compound, the experimental workflow for establishing the in vitro to in vivo correlation, and the logical relationship between the preclinical findings.
Caption: The KAP6 signaling pathway targeted by this compound.
Caption: Experimental workflow for IVIVC validation.
Cross-Validation of Analytical Methods for the Quantification of Buame
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of three common analytical techniques for the quantification of Buame, a steroidal compound with the chemical name 17-(Butylamino)estra-1(10),2,4-trien-3-ol. The selection of an appropriate analytical method is critical for accurate and reliable quantification in research and throughout the drug development process. This document outlines the performance characteristics and experimental protocols for High-Performance Liquid Chromatography with Ultraviolet/Diode Array Detection (HPLC-UV/DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The data presented here is based on validation studies of structurally similar estrogenic compounds and serves as a representative benchmark for the expected performance of these methods for this compound analysis.
Data Presentation: Comparative Performance of Analytical Methods
The following table summarizes the key performance parameters for the three analytical methods. This data is essential for selecting the most suitable method based on the specific requirements of the analytical task, such as required sensitivity, sample matrix, and throughput.
| Parameter | HPLC-UV/DAD | GC-MS | LC-MS/MS |
| **Linearity (R²) ** | >0.998 | >0.99 | >0.99 |
| Limit of Quantification (LOQ) | 0.18 ng/mL[1] | 7 fmol/ml - 2 pmol/ml[2] | 0.07 - 0.16 pg/mL[3] |
| Accuracy (% Recovery) | 82.3 - 103.5%[1] | 80 - 122%[2] | 95 - 105% |
| Precision (RSD%) | < 7%[1] | < 15% | < 10% |
| Selectivity | Moderate | High | Very High |
| Throughput | High | Moderate | High |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for the analysis of related steroidal compounds and can be adapted for the specific analysis of this compound.
High-Performance Liquid Chromatography with Ultraviolet/Diode Array Detection (HPLC-UV/DAD)
This method is well-suited for routine analysis and quality control due to its robustness and high throughput.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the sample (e.g., plasma, cell culture media), add an internal standard.
-
Perform liquid-liquid extraction with 5 mL of a mixture of hexane and ethyl acetate (90:10, v/v).
-
Vortex for 10 minutes and centrifuge at 4000 rpm for 15 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (50:50, v/v)[1].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection: UV/DAD detector at a wavelength of 280 nm.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it suitable for the analysis of this compound in complex biological matrices. Derivatization is typically required to improve the volatility and thermal stability of the analyte.
1. Sample Preparation and Derivatization:
-
Perform an initial extraction as described for the HPLC method.
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 60 °C for 30 minutes to form the trimethylsilyl (TMS) derivative.
-
Evaporate the derivatization reagent and reconstitute the sample in 100 µL of hexane.
2. GC-MS Conditions:
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the this compound-TMS derivative.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and specificity, making it the gold standard for bioanalytical applications where very low concentrations of this compound need to be quantified.
1. Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of the sample, add an isotopically labeled internal standard.
-
Load the sample onto a conditioned C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and its internal standard.
Mandatory Visualizations
The following diagrams illustrate the cross-validation workflow and the logical relationships between the different stages of method comparison.
Caption: Workflow for the cross-validation of analytical methods for this compound.
Caption: Logical relationship of performance characteristics for this compound analysis.
References
Comparative Analysis of Bufalin's Efficacy Across Various Cancer Cell Lines
Introduction: Initial searches for "Buame" did not yield information on a recognized therapeutic compound. It is hypothesized that the intended subject of inquiry was "Bufalin," a cardiotonic steroid with well-documented anti-cancer properties. This guide therefore provides a comparative study of Bufalin's effects on different cancer cell lines, based on available experimental data. Bufalin has been shown to impede cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle in numerous cancer types.[1][2] Its mechanisms of action are multifaceted, involving the modulation of various signaling pathways and the induction of different forms of cell death, including apoptosis, necroptosis, and autophagy.[1]
Data Presentation: Comparative Cytotoxicity of Bufalin
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Bufalin in various cancer cell lines, providing a quantitative comparison of its cytotoxic effects. Lower IC50 values indicate greater potency.
| Cell Line | Cancer Type | IC50 Value (nM) | Assay Duration (hours) | Reference |
| A549 | Non-Small Cell Lung Cancer | ~30 | 24 | [3] |
| 56.14 | 48 | [4] | ||
| 15.57 | 72 | [4] | ||
| H1299 | Non-Small Cell Lung Cancer | ~30 | 24 | [3] |
| HCC827 | Non-Small Cell Lung Cancer | ~30 | 24 | [3] |
| U87MG | Glioblastoma | 150 | 48 | [5] |
| U251 | Glioblastoma | 250 | 48 | [5] |
| U87 | Glioblastoma | 50-120 (range) | Not Specified | [5] |
| LN229 | Glioblastoma | 50-120 (range) | Not Specified | [5] |
| A172 | Glioblastoma | 50-120 (range) | Not Specified | [5] |
| U118 | Glioblastoma | 50-120 (range) | Not Specified | [5] |
| HCCLM3 | Hepatocellular Carcinoma | 10-100 (effective range) | 48 | [5] |
| HepG2 | Hepatocellular Carcinoma | 10-100 (effective range) | 48 | [5] |
| FaDu | Head and Neck Cancer | 10-20 (effective range) | Not Specified | [6] |
| Detroit-562 | Head and Neck Cancer | 10-20 (effective range) | Not Specified | [6] |
Key Signaling Pathways and Mechanisms of Action
Bufalin exerts its anti-cancer effects through the modulation of several critical signaling pathways. A primary mechanism is the inhibition of the PI3K/Akt pathway, which is a central regulator of cell survival and proliferation.[4][7] By inhibiting this pathway, Bufalin leads to downstream effects that promote apoptosis. This is often accompanied by an increase in the production of reactive oxygen species (ROS), which further contributes to cell death through mitochondria-mediated pathways.[6]
Additionally, Bufalin has been shown to target the β-catenin signaling pathway. It can block the translocation of phosphorylated β-catenin to the nucleus, thereby inhibiting the transcription of genes crucial for cancer cell proliferation and survival, such as EGFR, Cyclin D1, and c-Myc.[6] In non-small cell lung cancer, Bufalin has also been found to inhibit the Src signaling pathway, which is involved in cell migration and epithelial-mesenchymal transition (EMT).[3]
Diagram: Bufalin's Mechanism of Action via PI3K/Akt Pathway
Caption: Bufalin inhibits the PI3K/Akt pathway, leading to apoptosis.
Experimental Protocols
The following sections detail common methodologies used to assess the effects of Bufalin on cancer cell lines.
Cell Viability and Proliferation Assay (CCK-8 / MTT)
This protocol is used to determine the dose- and time-dependent effects of Bufalin on cell proliferation.
-
Cell Seeding: Cancer cells (e.g., A549, H1299) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Bufalin (e.g., 0, 10, 25, 50, 100 nM). Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation: Cells are incubated for specified time periods (e.g., 24, 48, 72 hours).
-
Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution is added to each well, and the plate is incubated for 1-4 hours at 37°C.
-
Data Acquisition: The absorbance is measured at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage relative to the control group. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method quantifies the percentage of cells undergoing apoptosis after Bufalin treatment.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with Bufalin (e.g., 50 nM) for a specified time (e.g., 48 hours).[3]
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to the cell suspension.[8] The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Migration Assay (Wound-Healing Assay)
This assay assesses the effect of Bufalin on the migratory capabilities of cancer cells.
-
Cell Seeding: Cells are grown to a confluent monolayer in 6-well plates.
-
Wound Creation: A sterile pipette tip (e.g., 200 µL) is used to create a linear scratch ("wound") in the monolayer.[3]
-
Treatment: The cells are washed to remove debris and then incubated with a medium containing a sub-lethal concentration of Bufalin.
-
Imaging: Images of the wound are captured at 0 hours and at subsequent time points (e.g., 24 hours) using an inverted microscope.
-
Analysis: The wound closure area is measured and quantified to determine the rate of cell migration compared to the control group.
Diagram: General Experimental Workflow
Caption: Workflow for assessing Bufalin's anti-cancer effects.
The available data strongly indicate that Bufalin is a potent inhibitor of cancer cell growth across multiple cell lines, including those from lung, brain, liver, and head and neck cancers. Its efficacy is attributed to the induction of apoptosis via inhibition of key survival pathways like PI3K/Akt and β-catenin, as well as its ability to arrest the cell cycle and inhibit cell migration. The provided protocols offer a standardized framework for researchers to further investigate and compare the effects of Bufalin in various cancer models.
References
- 1. Bufalin for an innovative therapeutic approach against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-tumor Activity and Apoptosis-regulation Mechanisms of Bufalin in Various Cancers: New Hope for Cancer Patients [journal.waocp.org]
- 3. Bufalin inhibits epithelial-mesenchymal transition and increases radiosensitivity of non-small cell lung cancer via inhibition of the Src signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bufalin Induces Lung Cancer Cell Apoptosis via the Inhibition of PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | An overview of the past decade of bufalin in the treatment of refractory and drug-resistant cancers: current status, challenges, and future perspectives [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Cardiac glycoside bufalin blocks cancer cell growth by inhibition of Aurora A and Aurora B activation via PI3K-Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination Treatment of Sorafenib and Bufalin Induces Apoptosis in NCI-H292 Human Lung Cancer Cells In Vitro | In Vivo [iv.iiarjournals.org]
Independent Validation of Bumetanide: A Comparative Guide for Researchers
This guide provides an objective comparison of Bumetanide's performance with its primary alternative, Furosemide, supported by experimental data from published research. It is intended for researchers, scientists, and drug development professionals seeking a concise summary of Bumetanide's properties and mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative data comparing Bumetanide and Furosemide, focusing on potency, pharmacokinetics, and effects on electrolyte excretion.
Table 1: Comparative Potency and Pharmacokinetics
| Parameter | Bumetanide | Furosemide | Source(s) |
| Potency Ratio | 1 mg | ~40-60 mg | [1][2][3] |
| Oral Bioavailability | ~80-100% | ~10-90% | [2] |
| Peak Serum Concentration (Oral) | ~30 minutes | ~1-2 hours | [2] |
| Half-life | ~1.2-1.5 hours | ~1.5-2 hours | |
| Primary Site of Action | Ascending limb of the loop of Henle | Ascending limb of the loop of Henle | [2][4] |
Table 2: Effects on Urinary Excretion
| Parameter | Effect of Bumetanide | Effect of Furosemide | Source(s) |
| Sodium (Na+) | Significant increase (natriuresis) | Significant increase (natriuresis) | [1][5] |
| Chloride (Cl-) | Significant increase | Significant increase | [5] |
| Potassium (K+) | Increased excretion | Increased excretion | [4] |
| Calcium (Ca2+) | Increased excretion | Increased excretion | [1] |
| Magnesium (Mg2+) | Increased excretion | Increased excretion | [1] |
| Maximal Natriuresis (% of filtered load) | 13% to 23% | Not specified in results | [1] |
Experimental Protocols
Detailed, step-by-step experimental protocols are typically found within the full text of peer-reviewed publications and are not fully detailed in publicly available abstracts. However, the methodologies employed in the cited research can be summarized as follows:
Clinical Trials in Human Subjects:
-
Design: Studies were conducted in both healthy volunteers and patients with edematous conditions (e.g., congestive heart failure, renal disease).[1][3][6] These trials involved the oral or intravenous administration of Bumetanide or Furosemide.
-
Data Collection: Key parameters measured included urine volume, and the concentration of electrolytes (sodium, potassium, chloride, calcium, magnesium) in urine and serum over a specified time course.[1][7] Body weight and clinical signs of edema were also monitored in patient populations.[6]
-
Methodology for Potency Comparison: Comparative studies established the potency ratio by administering different doses of Bumetanide and Furosemide to determine the respective doses required to achieve a similar diuretic and natriuretic effect.[1][3]
In Vitro Metabolism Studies:
-
Preparation: These studies utilized rat liver microsomes to investigate the metabolic pathways of Bumetanide.[8]
-
Procedure: Bumetanide was incubated with the liver microsomes. In some cases, microsomal enzymes were induced using agents like phenobarbital to observe changes in metabolite formation.[8]
-
Analysis: The resulting metabolites were identified and quantified using techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS).[8][9]
Mechanism of Action and Signaling Pathway
Bumetanide exerts its diuretic effect by inhibiting the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle within the nephron. This inhibition prevents the reabsorption of sodium, potassium, and chloride from the tubular fluid back into the blood. The increased concentration of these ions in the tubular fluid leads to an osmotic gradient that draws water into the tubule, resulting in increased urine output (diuresis).
Caption: Mechanism of action of Bumetanide in the thick ascending limb.
References
- 1. Renal action, therapeutic use, and pharmacokinetics of the diuretic bumetanide | Semantic Scholar [semanticscholar.org]
- 2. Bumetanide: a new loop diuretic (Bumex, Roche Laboratories) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bumetanide—acute and long term studies of a new high potency diuretic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Bumetanide: a new diuretic. Results of clinical efficacy and safety in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bumetanide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In vitro Metabolism of Bumetanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of bumetanide in an over-the-counter dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling Buame
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Buame (also known as Bumetanide), including comprehensive operational and disposal plans.
Summary of Personal Protective Equipment (PPE)
A summary of the recommended personal protective equipment for handling this compound is provided in the table below. Adherence to these recommendations is critical to minimize exposure and ensure personal safety.
| Personal Protective Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or glasses | To prevent eye irritation from dust or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and irritation. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate. | To prevent respiratory tract irritation from dust. |
| Body Protection | Laboratory coat or other protective clothing | To prevent contamination of personal clothing. |
Safe Handling and Storage Workflow
The following diagram outlines the standard workflow for the safe handling and storage of this compound in a laboratory setting.
Caption: Workflow for the safe handling and storage of this compound.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is crucial. The following diagram details the necessary steps for various emergency scenarios.
Caption: Emergency procedures for accidental exposure to this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Operational Plan:
-
Segregation: All waste contaminated with this compound, including unused product, empty containers, and disposable PPE, should be segregated from other laboratory waste streams.
-
Labeling: Waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" or "Bumetanide."
-
Containment: Use sealed, leak-proof containers for all this compound waste.
Disposal Protocol:
-
Dispose of this compound-contaminated waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols: Key Safety Checkpoints
While specific experimental protocols will vary, the following safety checkpoints should be integrated into any procedure involving this compound:
-
Risk Assessment: Before starting any new experiment, conduct a thorough risk assessment that specifically addresses the hazards of this compound.
-
Ventilation: All procedures with the potential to generate this compound dust should be performed in a chemical fume hood or other well-ventilated area.
-
Waste Management: Ensure that all this compound-contaminated waste is collected and disposed of according to the established disposal plan.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
